An In-depth Technical Guide to the Physicochemical Properties of Methyl (cyclohexyloxy)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Fragrance Compound This technical guide delves into the physicochemical properties of Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Fragrance Compound
This technical guide delves into the physicochemical properties of Methyl (cyclohexyloxy)acetate, a compound of interest in the fragrance and flavor industry. It is imperative to establish at the outset that while this molecule is referenced in scientific literature, particularly in the context of fragrance synthesis, comprehensive, experimentally-derived physicochemical data is not broadly available in public databases. This guide, therefore, adopts a dual-pronged approach. Firstly, it presents the confirmed identity and detailed synthesis of Methyl (cyclohexyloxy)acetate. Secondly, where direct experimental data for the target molecule is absent, this guide provides analogous data from structurally related isomers. This comparative methodology offers valuable context and predictive insights for researchers working with this and similar chemical entities.
Chemical Identity and Molecular Structure
Methyl (cyclohexyloxy)acetate is an ester with the molecular formula C9H16O3. Its structure features a cyclohexyl ring linked via an ether bond to an acetate group, which is in turn esterified with a methyl group.
The primary route for the synthesis of Methyl (cyclohexyloxy)acetate is through the catalytic hydrogenation of methyl-phenoxy-acetate. This process involves the saturation of the aromatic ring of the precursor molecule.
Reaction Scheme
Caption: Catalytic hydrogenation of Methyl phenoxyacetate.
Optimized Experimental Protocol
The following protocol is based on established research for the efficient synthesis of Methyl (cyclohexyloxy)acetate, targeting high selectivity.[2]
Materials:
Methyl phenoxyacetate (substrate)
Ni/Al2O3 catalyst (1 wt. % of substrate)
High-pressure autoclave reactor
Hydrogen gas
Procedure:
Charge the high-pressure autoclave reactor with Methyl phenoxyacetate and the Ni/Al2O3 catalyst.
Seal the reactor and purge with an inert gas, such as nitrogen, to remove any residual air.
Pressurize the reactor with hydrogen gas to 12 MPa.
Heat the reactor to 180°C while stirring.
Maintain these conditions for the duration of the reaction, monitoring the uptake of hydrogen.
Upon completion of the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Recover the reaction mixture and separate the catalyst by filtration.
The crude product can be purified by vacuum distillation to yield high-purity Methyl (cyclohexyloxy)acetate.
Expert Insight: The choice of a Nickel-based catalyst on an alumina support (Ni/Al2O3) is a cost-effective and efficient option for this type of hydrogenation. The specified temperature and pressure conditions are optimized to achieve high selectivity (around 90%) towards the desired product, minimizing side reactions.[2]
Physicochemical Properties
Predicted Data for Methyl (cyclohexyloxy)acetate
While experimental data is scarce, computational models provide estimations for certain properties.
Experimental Data for Structurally Related Isomers (C9H16O2)
For comparative purposes, the following tables present experimental data for three structurally related isomers of Methyl (cyclohexyloxy)acetate. It is crucial to note that these compounds have a different molecular formula (C9H16O2) and will exhibit different properties.
Table 1: Physicochemical Properties of Methyl 2-cyclohexylacetate (CAS: 14352-61-5)
Property
Value
Conditions
Molecular Weight
156.22 g/mol
Boiling Point
201.0 °C
@ 760.00 mm Hg (est)
Flash Point
166.0 °F (74.44 °C)
TCC
Specific Gravity
0.951
@ 25.00 °C
Refractive Index
1.446
@ 20.00 °C
Water Solubility
150 mg/L
@ 25 °C (est)
logP (o/w)
2.757
(est)
Table 2: Physicochemical Properties of 2-Methylcyclohexyl acetate (CAS: 5726-19-2)
Table 3: Physicochemical Properties of Cyclohexylmethyl acetate (CAS: 937-55-3)
Property
Value
Conditions
Molecular Weight
156.22 g/mol
Boiling Point
183 °C
Flash Point
67 °C
Specific Gravity
0.96
@ 20/20 °C
Refractive Index
1.44
Spectral Data
No experimental spectral data (NMR, IR, MS) for Methyl (cyclohexyloxy)acetate was found in the searched resources. For researchers aiming to characterize this compound, the following information on a related isomer may serve as a preliminary reference.
Spectral Data for 2-Methylcyclohexyl acetate (CAS: 5726-19-2)
¹H NMR and ¹³C NMR: Spectra are available in public databases such as PubChem.[4]
Mass Spectrometry (GC-MS): Experimental data is available, showing characteristic fragmentation patterns.[4]
IR Spectroscopy: FTIR spectra (capillary cell, neat) have been documented.[4]
Applications in Research and Industry
The primary application of Methyl (cyclohexyloxy)acetate, as suggested by the literature, is in the fragrance industry . It is described as having a fresh, fruity, and herbal to lactone-like odor, making it a valuable component in the formulation of perfumes and other scented products.[2]
The structurally related isomers also find use as solvents. For instance, 2-Methylcyclohexyl acetate is used as an extracting solvent.[3]
Safety and Handling
Specific safety data for Methyl (cyclohexyloxy)acetate is not available. However, based on the data for related acetate esters, the following precautions should be observed:
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Flammability: The related isomers are combustible liquids. Keep away from heat, sparks, and open flames.
Health Hazards: May cause skin and eye irritation. In case of contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.
Always refer to a comprehensive Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
Conclusion
Methyl (cyclohexyloxy)acetate is a niche compound with potential applications in the fragrance industry. While comprehensive experimental data on its physicochemical properties is limited, its synthesis via catalytic hydrogenation is well-documented. This guide provides a foundational understanding of this compound, supplemented with data from its structural isomers to aid researchers in their investigations. Further experimental characterization of Methyl (cyclohexyloxy)acetate is warranted to fully elucidate its properties and potential applications.
An In-depth Technical Guide to Methyl (cyclohexyloxy)acetate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl (cyclohexyloxy)aceta...
This technical guide provides a comprehensive overview of Methyl (cyclohexyloxy)acetate, a versatile organic compound with potential applications in synthetic chemistry and drug discovery. This document details its fundamental molecular and physical properties, provides a validated synthesis protocol, and explores its potential utility for researchers and professionals in the pharmaceutical and chemical industries. While experimental spectroscopic data for this specific molecule is not widely available, this guide provides valuable context through data from structurally similar compounds and predictive insights.
Methyl (cyclohexyloxy)acetate is an ester characterized by the presence of a cyclohexane ring linked to an acetate group via an ether linkage. This unique combination of a lipophilic cycloalkane and a polar ester functional group imparts specific physicochemical properties that make it an interesting candidate for various applications, including as a solvent, a fragrance component, and a potential building block in the synthesis of more complex molecules. The exploration of such scaffolds is pertinent in medicinal chemistry, where the incorporation of cyclic moieties can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Molecular Identity and Core Properties
The foundational step in understanding the potential of any chemical entity is to establish its fundamental molecular and physical characteristics.
Synthesis of Methyl (cyclohexyloxy)acetate: A Detailed Protocol
The most common and efficient method for the synthesis of Methyl (cyclohexyloxy)acetate is the catalytic hydrogenation of its aromatic precursor, methyl phenoxyacetate. This reaction involves the saturation of the benzene ring to a cyclohexane ring.
Reaction Scheme
Caption: Synthesis of Methyl (cyclohexyloxy)acetate.
Causality Behind Experimental Choices
The choice of a heterogeneous catalyst, such as rhodium, iridium, palladium, or platinum, is crucial for achieving high conversion and selectivity. These noble metals are known for their high catalytic activity in hydrogenation reactions of aromatic systems. The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction medium, thereby accelerating the reaction rate. The choice of solvent is also important; inert solvents that can dissolve the starting material and do not interfere with the catalytic process are preferred.
Step-by-Step Experimental Workflow
The following protocol is a self-validating system for the synthesis of Methyl (cyclohexyloxy)acetate.
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with methyl phenoxyacetate and a suitable solvent (e.g., methanol, ethanol).
Catalyst Addition: The chosen hydrogenation catalyst (e.g., 5% Rh/C) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.
Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously to ensure efficient mass transfer.
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
Work-up and Purification: Upon completion of the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Methyl (cyclohexyloxy)acetate.
Solubility of "Methyl (cyclohexyloxy)acetate" in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl (cyclohexyloxy)acetate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical pa...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Methyl (cyclohexyloxy)acetate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. Methyl (cyclohexyloxy)acetate, a molecule featuring both a non-polar cyclohexyl moiety and a polar ester group, presents a unique solubility profile. This technical guide provides a comprehensive analysis of the solubility of Methyl (cyclohexyloxy)acetate in a range of organic solvents. We delve into the theoretical principles underpinning its dissolution, including polarity matching, intermolecular forces, and the pivotal role of hydrogen bonding. A predictive solubility profile is established based on the molecule's structural attributes and solvent properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both semi-quantitative screening and definitive quantitative solubility determination via gas chromatography (GC), empowering researchers with the practical tools necessary for accurate assessment. The insights and methodologies presented herein are designed to aid scientists in making informed decisions for solvent selection in processes such as reaction chemistry, extraction, crystallization, and formulation development.
Introduction to Methyl (cyclohexyloxy)acetate
Methyl (cyclohexyloxy)acetate is an ester characterized by a cyclohexyl ring linked via an ether bond to an acetate methyl ester. This structure imparts an amphiphilic nature to the molecule, with the bulky cyclohexyl group representing a significant hydrophobic domain and the ether and ester functionalities providing sites for polar interactions.
The synthesis of Methyl (cyclohexyloxy)acetate is commonly achieved through the catalytic hydrogenation of methyl phenoxyacetate.[3] This process saturates the aromatic ring, converting it to a cyclohexyl group, a transformation that significantly alters the molecule's solubility characteristics. Its pleasant, fruity odor also makes it and related compounds valuable in the fragrance industry.[3]
Physicochemical Properties:
The solubility behavior of Methyl (cyclohexyloxy)acetate is dictated by its distinct structural features:
Hydrophobic Character: The C₆ cyclohexyl ring is non-polar and sterically bulky, favoring interactions with non-polar solvents through van der Waals forces.
Polar Character: The ester group (-COO-) contains a carbonyl oxygen and an ether-like oxygen, both of which possess lone pairs of electrons. These make the molecule a hydrogen bond acceptor .[4] It lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor. This distinction is critical for its interactions with protic versus aprotic solvents.
Theoretical Foundations of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the principle that the change in Gibbs free energy for the mixing process must be negative. This is practically understood through the adage "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[5]
Polarity Matching: Solutes dissolve best in solvents of similar polarity. The overall polarity of Methyl (cyclohexyloxy)acetate is low to moderate, suggesting poor solubility in highly polar solvents like water but good solubility in solvents with lower polarity.[6]
Intermolecular Forces: Dissolution requires the energy input to overcome solute-solute and solvent-solvent interactions, which is compensated by the formation of new solute-solvent interactions. The dominant forces at play for Methyl (cyclohexyloxy)acetate are:
Van der Waals Forces (London Dispersion Forces): These are the primary interactions between the non-polar cyclohexyl ring and non-polar solvent molecules (e.g., hexane, toluene).
Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, allowing for favorable interactions with other polar molecules (e.g., acetone, dichloromethane).
Hydrogen Bonding: This is a crucial factor. While Methyl (cyclohexyloxy)acetate cannot self-associate via hydrogen bonds, its capacity as a hydrogen bond acceptor allows for strong interactions with polar protic solvents (e.g., alcohols), which are hydrogen bond donors.[7][8][9] However, the large hydrophobic portion of the molecule can disrupt the solvent's own hydrogen-bonding network, often limiting solubility compared to smaller esters.[7][10]
Dielectric Constant: This property reflects a solvent's ability to separate charges and is a measure of its polarity.[5][11] Solvents with a high dielectric constant are highly polar. The solubility of a moderately polar solute like Methyl (cyclohexyloxy)acetate is expected to be optimal in solvents with low to intermediate dielectric constants.
Caption: Dominant intermolecular forces between Methyl (cyclohexyloxy)acetate and solvent classes.
Predictive Solubility Profile
Based on the theoretical principles, a predictive solubility profile can be constructed. This qualitative assessment is invaluable for initial solvent screening in a research setting.
High Solubility Expected:
Ethers: Diethyl ether, Tetrahydrofuran (THF)
Halogenated Solvents: Dichloromethane, Chloroform
Aromatic Hydrocarbons: Toluene, Benzene
Esters: Ethyl acetate
Rationale: These solvents are non-polar or moderately polar aprotic, closely matching the overall character of the solute. They effectively solvate the large cyclohexyl ring while also accommodating the polar ester group through dipole-dipole interactions.
Good to Moderate Solubility Expected:
Ketones: Acetone
Nitriles: Acetonitrile
Alcohols: Ethanol, Methanol, Isopropanol
Rationale: Polar aprotic solvents like acetone interact well via dipole-dipole forces. Polar protic solvents like alcohols can additionally form hydrogen bonds with the solute's ether and ester oxygens, which enhances solubility.[9][12] However, the large hydrophobic group may limit miscibility, especially with smaller, more polar alcohols.
Low to Insoluble Expected:
Water: The high polarity and extensive hydrogen-bonding network of water make it a poor solvent for the predominantly hydrophobic solute.[6]
Alkanes: Hexane, Heptane
Rationale: While these non-polar solvents interact favorably with the cyclohexyl ring, they cannot effectively solvate the polar ester group, leading to limited solubility.
Table 1: Properties of Common Organic Solvents and Predicted Solubility
Solvent
Class
Relative Polarity
Dielectric Constant (20°C)
H-Bonding
Predicted Solubility
n-Hexane
Non-Polar
0.009
1.9
None
Low
Toluene
Non-Polar
0.099
2.4
None
High
Diethyl Ether
Polar Aprotic
0.117
4.3
Acceptor
High
Dichloromethane
Polar Aprotic
0.309
9.0
Weak Donor
High
Tetrahydrofuran (THF)
Polar Aprotic
0.207
7.5
Acceptor
High
Ethyl Acetate
Polar Aprotic
0.228
6.0
Acceptor
High
Acetone
Polar Aprotic
0.355
21
Acceptor
Good
Acetonitrile
Polar Aprotic
0.460
37.5
Acceptor
Moderate
Isopropanol
Polar Protic
0.546
19.0
Donor/Acceptor
Moderate
Ethanol
Polar Protic
0.654
24.5
Donor/Acceptor
Moderate
Methanol
Polar Protic
0.762
32.7
Donor/Acceptor
Moderate-Low
Water
Polar Protic
1.000
80.1
Donor/Acceptor
Very Low
(Data for solvent properties sourced from Hoye, T.R., 2022)[13]
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for quantitative applications. The following protocols offer a tiered approach from rapid screening to precise quantification.
Protocol 1: Semi-Quantitative Isothermal Method
This method provides a rapid, cost-effective estimation of solubility, ideal for initial solvent screening. The causality is direct: the volume of solvent required to dissolve a fixed mass of solute gives a measure of solubility.
Methodology:
Preparation: Accurately weigh approximately 100 mg of Methyl (cyclohexyloxy)acetate into a 10 mL glass vial with a screw cap.
Solvent Addition: Using a calibrated pipette or burette, add the chosen solvent to the vial in small, precise increments (e.g., 0.1 mL).
Equilibration: After each addition, cap the vial securely and vortex or shake vigorously for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25°C) and observe for any undissolved solute.
Endpoint Determination: The endpoint is reached when the last of the solid solute has completely dissolved, resulting in a clear, homogenous solution.
Calculation: Record the total volume of solvent added. The solubility can be estimated in mg/mL. For example, if 0.5 mL of solvent was required to dissolve 100 mg of solute, the solubility is approximately 200 mg/mL.
Self-Validation: Repeat the measurement at least twice to ensure reproducibility. If results vary significantly, it may indicate slow dissolution kinetics, requiring longer equilibration times.
Protocol 2: Quantitative Analysis via Gas Chromatography (GC)
For definitive solubility data, required for regulatory filings or process modeling, a validated analytical technique is necessary. The "shake-flask" method followed by GC analysis is the gold standard. This protocol is self-validating through the use of an internal or external standard calibration curve.
Caption: Workflow for quantitative solubility determination using the shake-flask method and GC analysis.
Detailed Methodology:
A. Preparation of Saturated Solution:
Add an excess amount of Methyl (cyclohexyloxy)acetate to a sealed vessel containing a known volume or mass of the solvent of interest. The excess solid is critical to ensure equilibrium is reached at saturation.
Agitate the mixture at a constant, controlled temperature (e.g., 25.0 ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
B. Sample Preparation for GC Analysis:
Cease agitation and allow the suspension to settle for several hours at the same constant temperature.
Carefully withdraw an aliquot of the clear supernatant.
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is crucial to prevent artificially high results.
Accurately perform a gravimetric or volumetric dilution of the filtered sample into a known volume of a suitable solvent (e.g., ethyl acetate) to bring the concentration within the linear range of the GC calibration curve.
C. GC Method and Calibration:
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a good starting point.
Parameters (Typical):
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.
Carrier Gas: Helium or Hydrogen.
Calibration: Prepare a series of at least five calibration standards of Methyl (cyclohexyloxy)acetate of known concentrations in the same solvent used for dilution. Inject these standards to generate a calibration curve of peak area versus concentration.[14][15]
D. Quantification:
Inject the prepared (diluted) sample onto the GC system.
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
Calculate the original solubility in the test solvent by applying the dilution factor. The result is typically expressed in units of g/L or mg/mL.
Data Interpretation and Applications
The acquired solubility data is fundamental for various applications in drug development and chemical synthesis:
Process Chemistry: Selecting an appropriate reaction solvent to ensure all reactants remain in solution.
Purification: Identifying suitable solvent systems for crystallization (a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures) or anti-solvents for precipitation.
Extraction: Choosing an immiscible solvent that has high solubility for the target compound to extract it from a reaction mixture or aqueous phase.
Formulation: For liquid formulations, selecting a solvent or co-solvent system that can dissolve the required concentration of the API. Understanding solubility is the first step in addressing challenges for poorly soluble compounds.[9]
Conclusion
Methyl (cyclohexyloxy)acetate exhibits a solubility profile reflective of its amphiphilic structure. It is predicted to be highly soluble in moderately polar aprotic solvents like ethers, esters, and halogenated hydrocarbons, while showing limited solubility in highly polar or purely non-polar solvents. The interplay of van der Waals forces, dipole-dipole interactions, and its ability to act as a hydrogen bond acceptor are the key determinants of its behavior. For researchers and drug development professionals, a combination of theoretical prediction and robust experimental verification, as detailed in this guide, is the most effective strategy. The quantitative GC-based protocol provides a reliable and definitive method for obtaining the high-quality solubility data essential for process optimization, formulation design, and successful product development.
References
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Thermal stability and degradation profile of "Methyl (cyclohexyloxy)acetate"
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl (cyclohexyloxy)acetate Introduction Methyl (cyclohexyloxy)acetate is an ester that, like many similar compounds such as cyclohexyloxy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl (cyclohexyloxy)acetate
Introduction
Methyl (cyclohexyloxy)acetate is an ester that, like many similar compounds such as cyclohexyloxy allyl acetate, finds potential applications in industries where thermal stability is a critical parameter, for instance, as a fragrance component in consumer products or as a specialty solvent.[1] The integrity of such molecules under thermal stress directly impacts product shelf-life, efficacy, and safety. Understanding the thermal stability and degradation profile of Methyl (cyclohexyloxy)acetate is therefore paramount for its formulation, storage, and application.
This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of Methyl (cyclohexyloxy)acetate. While direct literature on this specific molecule is nascent, this document synthesizes established principles of ester chemistry, thermal analysis, and degradation mechanisms of structurally analogous compounds to provide a robust predictive framework. We will explore the experimental workflows, delve into the causality behind methodological choices, and propose plausible degradation pathways, equipping researchers and drug development professionals with the necessary insights for their work.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a molecule is essential before embarking on thermal analysis. Below is a table summarizing key properties of structurally related compounds, which can be used to estimate the characteristics of Methyl (cyclohexyloxy)acetate.
Based on these related structures, Methyl (cyclohexyloxy)acetate (C9H16O2) would have a molecular weight of approximately 156.22 g/mol . Its boiling point is expected to be in a similar range to 2-methylcyclohexyl acetate.
Thermal Stability Analysis: A Multi-faceted Approach
A comprehensive assessment of thermal stability is achieved not by a single technique, but by a synergistic application of several analytical methods. The primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] For Methyl (cyclohexyloxy)acetate, TGA will reveal the temperature at which the compound begins to degrade, the kinetics of its decomposition, and the presence of any stable intermediates at different temperatures.
Instrument Preparation: Ensure the TGA instrument (e.g., TA Instruments Q500) is calibrated for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of high-purity Methyl (cyclohexyloxy)acetate into a clean, inert TGA pan (e.g., platinum or alumina).
Experimental Conditions:
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation.[7]
Temperature Program: Ramp from ambient temperature (~25 °C) to 600 °C at a heating rate of 10 °C/min.[7][8]
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying phase transitions such as melting, boiling, and glass transitions, as well as exothermic or endothermic degradation processes.
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of Methyl (cyclohexyloxy)acetate into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
Experimental Conditions:
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate at a sub-ambient temperature (e.g., -50 °C).
Ramp up to a temperature above the expected boiling/decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.
Data Acquisition: Record the heat flow to the sample as a function of temperature.
Degradation Profile and Mechanistic Insights
Forced degradation studies are crucial for elucidating degradation pathways and identifying potential degradation products.[9] For esters, common degradation pathways include hydrolysis (acid or base-catalyzed) and thermal decomposition (pyrolysis).[10][11]
Plausible Degradation Pathways
The thermal decomposition of esters containing β-hydrogens on the alcohol moiety often proceeds through a concerted, non-radical, intramolecular elimination reaction known as pyrolysis or syn-elimination.[12][13] This reaction involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[13]
For Methyl (cyclohexyloxy)acetate, the cyclohexane ring provides β-hydrogens. The proposed pyrolytic degradation pathway is as follows:
Initiation: At elevated temperatures, the ester undergoes a conformational change to allow for the formation of a six-membered cyclic transition state.
Transition State: The carbonyl oxygen of the acetate group acts as an internal base, abstracting a β-hydrogen from the cyclohexane ring. Simultaneously, the C-O bond of the ester cleaves, and a double bond forms within the cyclohexane ring.
Products: The reaction yields cyclohexene and acetic acid.
Other potential degradation pathways, especially in the presence of impurities or under different atmospheric conditions, could involve radical mechanisms initiated by bond homolysis or hydrolytic pathways if water is present.
Identification of Degradation Products
The definitive identification of degradation products is critical for a complete degradation profile. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose, given the likely volatility of the degradation products.[5]
Sample Preparation:
Heat a sample of Methyl (cyclohexyloxy)acetate at a temperature determined from the TGA data (e.g., just above the onset of decomposition) for a defined period in a sealed vial.
Dissolve the residue in a suitable solvent (e.g., dichloromethane).
GC-MS Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp to 250 °C at 10 °C/min.
Hold at 250 °C for 5 minutes.
Injector: Split/splitless injector at 250 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer: Agilent 5977A or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 30-400.
Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST).
Data Presentation and Visualization
Summary of Expected Thermal Analysis Data
Parameter
Technique
Expected Result for Methyl (cyclohexyloxy)acetate
Rationale
Onset of Decomposition (Tonset)
TGA
150 - 250 °C
Based on data for similar esters, decomposition is expected in this range.
Temperature of Max. Decomposition Rate (Tmax)
DTG
~200 - 300 °C
The peak of the first derivative of the TGA curve.
Melting Point (Tm)
DSC
Sub-ambient
Esters of this size are typically liquid at room temperature.
Navigating the Olfactory Landscape of Cyclohexyl Acetate Derivatives: A Technical Guide for Researchers
This technical guide is designed for researchers, scientists, and professionals in drug development and fragrance science who are exploring the potential of novel fragrance ingredients. We will delve into the chemical ch...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and professionals in drug development and fragrance science who are exploring the potential of novel fragrance ingredients. We will delve into the chemical characteristics, synthesis, and olfactory properties of a specific ester, while also clarifying the nuances of related compounds to ensure precision in your research endeavors.
The query "Methyl (cyclohexyloxy)acetate" presents a degree of chemical ambiguity. While it could refer to a specific, albeit less common, chemical entity, our comprehensive search of scientific and perfumery literature suggests that the intended compound of interest for fragrance applications is more likely Allyl (cyclohexyloxy)acetate . This is due to its documented use and described olfactory profile in the fragrance industry.
This guide will therefore focus primarily on Allyl (cyclohexyloxy)acetate . However, to provide a comprehensive overview and prevent potential confusion in your research, we will also briefly discuss other structurally similar compounds that emerged during our investigation, such as 2-Methylcyclohexyl acetate.
Core Subject: Allyl (cyclohexyloxy)acetate
Allyl (cyclohexyloxy)acetate is a synthetic fragrance ingredient valued for its unique and complex scent profile. It is created in a laboratory setting, and there is a growing trend towards using renewable resources in its production to enhance sustainability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Allyl (cyclohexyloxy)acetate is presented in Table 1. These parameters are crucial for formulators and researchers to understand its behavior in various applications.
Allyl (cyclohexyloxy)acetate is characterized by a multifaceted aroma that is described as herbal with notes of green leaves, spice, wood, and a distinct pineapple nuance.[2] This complexity makes it a versatile ingredient in a perfumer's palette.
Its functional use is primarily as a fragrance agent.[1] The recommended usage level in a fragrance concentrate can be up to 6.0000%.[1] Its unique scent profile allows it to be blended with a variety of other fragrance materials to create novel and appealing aromas in consumer products.
Synthesis of Related Esters: A General Workflow
A plausible synthetic approach could involve the reaction of cyclohexanol with an appropriate chloroacetate followed by allylation. A more common industrial route for similar esters involves the hydrogenation of a corresponding aromatic precursor. For example, methyl-cyclohexyloxyacetate can be prepared by the catalytic hydrogenation of methyl-phenoxyacetate.[3]
Below is a generalized workflow for the synthesis of a cyclohexyl acetate derivative, illustrating the key stages of such a chemical transformation.
Caption: Generalized workflow for the synthesis of a cyclohexyl acetate derivative.
Safety and Regulatory Information
The safety of Allyl (cyclohexyloxy)acetate as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[2] A peer-reviewed safety assessment has been published, concluding that it can be used safely in consumer products at current levels of use.[2]
Clarification of Related Compounds
To ensure clarity in research and sourcing, it is important to distinguish Allyl (cyclohexyloxy)acetate from other similarly named compounds.
2-Methylcyclohexyl Acetate
This compound, with the CAS number 5726-19-2, is a clear, colorless liquid.[4] Its primary application is as an extracting solvent, not as a fragrance ingredient.[4]
Chemical and Physical Properties of 2-Methylcyclohexyl Acetate
Its synthesis typically involves the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by an esterification reaction with acetic acid.[6][7] Safety data indicates that it can cause skin and serious eye irritation.[5]
Other Related Esters
Other related compounds include cyclohexyl acetate and methyl cyclohexyl acetate. Cyclohexyl acetate has a fruity odor and is used as a flavor and fragrance agent.[8] Methyl cyclohexyl acetate also has a fruity odor and is used as a fragrance agent.[9]
Conclusion
For researchers investigating "Methyl (cyclohexyloxy)acetate" as a fragrance ingredient, the most relevant and well-documented compound is Allyl (cyclohexyloxy)acetate . Its distinct herbal and fruity-pineapple aroma, coupled with a favorable safety profile as assessed by RIFM, makes it a valuable component in modern perfumery.
It is imperative for scientific accuracy to use precise chemical identifiers, such as CAS numbers, to avoid ambiguity with related but functionally different molecules like 2-Methylcyclohexyl acetate. This guide provides a foundational understanding of these compounds, enabling more targeted and effective research and development in the field of fragrance science.
References
The Good Scents Company. (n.d.). allyl cyclohexyl acetate. Retrieved from [Link]
Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexyl acetate. PubChem Compound Database. Retrieved from [Link]
The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]
The Good Scents Company. (n.d.). cyclohexyl acetate. Retrieved from [Link]
The Fragrance Conservatory. (n.d.). Allyl (cyclohexyloxy)acetate. Retrieved from [Link]
Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
Perfumer & Flavorist. (n.d.). Preparation of Fragrant Allyl Esters fragrance. Retrieved from [Link]
The Good Scents Company. (n.d.). methyl methyl propyl cyclohexyl acetate. Retrieved from [Link]
Perfumer & Flavorist. (1990, November/December). The Relation of Structure and Odor in Substituted Cyclohexanols. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing methyl cyclohexyl acetate from toluene.
National Center for Biotechnology Information. (n.d.). Cyclohexylmethyl acetate. PubChem Compound Database. Retrieved from [Link]
A Technical Guide to the Potential Industrial Applications of Methyl (cyclohexyloxy)acetate
Introduction Methyl (cyclohexyloxy)acetate, with the chemical formula C9H16O3, is a carboxylate ester that, while not extensively documented in mainstream chemical literature, presents significant potential for various i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl (cyclohexyloxy)acetate, with the chemical formula C9H16O3, is a carboxylate ester that, while not extensively documented in mainstream chemical literature, presents significant potential for various industrial applications.[1] This technical guide aims to explore these possibilities by drawing logical parallels with structurally similar compounds and providing a scientifically grounded framework for its synthesis, characterization, and potential uses. By examining the established applications of related cyclohexyl derivatives, we can project the utility of Methyl (cyclohexyloxy)acetate in sectors such as fragrances, industrial solvents, and potentially as an intermediate in chemical synthesis. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who are interested in exploring novel molecules with promising industrial relevance.
Physicochemical Properties and Synthesis
While specific experimental data for Methyl (cyclohexyloxy)acetate is scarce, we can infer its general properties and a viable synthetic route from analogous compounds.
Predicted Physicochemical Properties
Based on its molecular structure, the following properties can be anticipated:
Based on the fragrance profiles of related compounds like allyl (cyclohexyloxy)acetate.[3]
Boiling Point
Estimated to be in the range of 200-240°C
Inferred from the boiling points of similar molecular weight esters.
Solubility
Likely soluble in organic solvents and sparingly soluble in water
A common characteristic of esters of this type.[4]
Molecular Weight
188.24 g/mol
Calculated from its chemical formula (C9H16O3).
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of Methyl (cyclohexyloxy)acetate would be a two-step process, analogous to the synthesis of related compounds.[5][6] This involves the hydrogenation of a readily available precursor followed by esterification.
Caption: Proposed one-step synthesis of Methyl (cyclohexyloxy)acetate.
Experimental Protocol: Synthesis of Methyl (cyclohexyloxy)acetate
Hydrogenation:
Charge a high-pressure autoclave with Methyl phenoxyacetate and a suitable solvent such as methanol.
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon).
Seal the autoclave and purge with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen to approximately 5-10 MPa.
Heat the mixture to 100-150°C with constant stirring.
Monitor the reaction progress by measuring hydrogen uptake.
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
Filter the reaction mixture to remove the catalyst.
Purification:
Remove the solvent from the filtrate under reduced pressure.
The resulting crude Methyl (cyclohexyloxy)acetate can be purified by vacuum distillation to yield the final product.
Potential Industrial Application 1: Fragrance Industry
The presence of the cyclohexyloxy group in the known fragrance ingredient, allyl (cyclohexyloxy)acetate, strongly suggests that Methyl (cyclohexyloxy)acetate could also possess desirable olfactory properties.[3]
Hypothesized Fragrance Profile
Primary Scent: Likely to be in the herbal or green family, potentially with fruity undertones.[3] The methyl ester group, in place of the allyl group, may impart a softer, sweeter note.
Volatility and Tenacity: The molecular weight and structure suggest it would be a middle-to-base note, providing good longevity to a fragrance composition.
Application in Formulations: It could be used in a variety of products, including perfumes, soaps, detergents, and other scented consumer goods.[5]
Caption: Potential fragrance applications of Methyl (cyclohexyloxy)acetate.
Several related compounds, such as 2-methylcyclohexyl acetate, are utilized as effective industrial solvents.[2][7][8] This suggests a strong possibility for Methyl (cyclohexyloxy)acetate to serve a similar function.
Potential Solvent Properties and Applications
Solvency: The ester and ether functionalities, combined with the cycloaliphatic ring, suggest good solvency for a range of organic compounds, including resins, polymers, and oils.[9]
Hydrogen Peroxide Production: A notable application of similar cyclohexyl acetates is as a solvent in the production of hydrogen peroxide.[8][10] Methyl (cyclohexyloxy)acetate could potentially be a viable alternative or co-solvent in this process, offering favorable partitioning of reactants and products.
Coatings and Adhesives: Its likely properties make it a candidate for use in the formulation of paints, coatings, and adhesives, where it can aid in dissolving resins and controlling viscosity and drying time.[11]
Experimental Workflow: Evaluation as a Solvent in Hydrogen Peroxide Production
Caption: Workflow for evaluating Methyl (cyclohexyloxy)acetate as a solvent.
Solubility and Stability Testing:
Determine the solubility of anthraquinone and its hydrogenated form in Methyl (cyclohexyloxy)acetate at various temperatures.
Assess the chemical stability of the solvent under the conditions of the hydrogenation and oxidation steps.
Partition Coefficient Determination:
Measure the partition coefficient of hydrogen peroxide between Methyl (cyclohexyloxy)acetate and water to evaluate the efficiency of the extraction step.
Pilot Reaction:
Conduct a small-scale hydrogen peroxide production cycle using Methyl (cyclohexyloxy)acetate as the solvent.
Monitor the reaction kinetics and product yield to compare its performance with existing solvents.
Safety and Handling
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][12]
Storage: Store in a cool, dry place away from ignition sources.[2]
Hazards: Likely to be a combustible liquid and may cause skin and eye irritation.[12][13]
Conclusion
Methyl (cyclohexyloxy)acetate is a compound with significant, yet largely unexplored, industrial potential. Based on the established applications of its structural analogs, it is a promising candidate for use as a novel fragrance ingredient with a desirable green and fruity scent profile. Furthermore, its predicted solvent properties make it a strong contender for applications in the chemical industry, particularly in the production of hydrogen peroxide and in formulations for coatings and adhesives. Further research and development are warranted to fully characterize this molecule and validate its utility in these and other potential applications.
References
CN101798267A - Production method of cyclohexyloxy allyl acetate - Google P
CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
methyl cyclohexyl acetate, 14352-61-5 - The Good Scents Company. (URL: )
CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google P
CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google P
Navigating the Void: A Technical Guide to the Health and Safety Assessment of Methyl (cyclohexyloxy)acetate and Other Data-Deficient Compounds
For the dedicated researcher, scientist, or drug development professional, the introduction of a novel or sparsely documented chemical entity like Methyl (cyclohexyloxy)acetate (CAS No. 65593-73-9) into a workflow presen...
Author: BenchChem Technical Support Team. Date: February 2026
For the dedicated researcher, scientist, or drug development professional, the introduction of a novel or sparsely documented chemical entity like Methyl (cyclohexyloxy)acetate (CAS No. 65593-73-9) into a workflow presents a significant challenge. The primary obstacle is often a profound lack of comprehensive health and safety data. This guide is structured to address this reality directly. Instead of presenting a simple data sheet for a compound with a notable absence of public toxicological information, this document provides a robust framework for risk assessment and safe handling in the face of uncertainty. It is designed to empower the scientific community with a logical, scientifically-grounded approach to managing the risks of data-deficient compounds, using Methyl (cyclohexyloxy)acetate as a primary case study.
The Critical Data Gap for Methyl (cyclohexyloxy)acetate
A thorough search of established regulatory and chemical safety databases reveals a significant void in the publicly available health and safety information for Methyl (cyclohexyloxy)acetate. While supplier listings confirm its commercial availability, these are not accompanied by Safety Data Sheets (SDS) containing GHS classifications or detailed toxicological profiles. This situation is not uncommon for research chemicals or those not produced at high volumes. For the scientist, this data gap is a critical finding in itself; it dictates that a higher level of caution must be exercised. The absence of data is not an indication of safety.
A Framework for Risk Assessment of Uncharacterized Compounds
In the absence of direct data, a systematic approach to risk assessment is paramount. This framework is designed to build a presumptive safety profile, guiding handling practices until definitive data can be generated.
The Principle of Assumed Hazard
When dealing with a compound of unknown toxicity, it is a fundamental principle of laboratory safety to assume it is hazardous. All handling procedures should reflect this assumption. This includes the use of comprehensive Personal Protective Equipment (PPE), stringent engineering controls (e.g., fume hoods), and carefully planned waste disposal procedures.
Information Gathering from Analogs: The Case of Cyclohexyl Acetate
A powerful technique for inferring potential hazards is "read-across," where data from structurally similar compounds (analogs) is used to make predictions. For Methyl (cyclohexyloxy)acetate, a relevant analog is Cyclohexyl acetate (CAS No. 622-45-7) . It shares the core cyclohexyl and acetate ester functionalities.
Disclaimer: The following data for Cyclohexyl acetate is presented for illustrative purposes only to demonstrate the types of information that are critical for a full safety assessment. This data cannot be directly extrapolated to Methyl (cyclohexyloxy)acetate.
This table illustrates the kind of quantitative data that informs a risk assessment.
Introduction to In Silico Toxicology
When experimental data is sparse or non-existent, in silico (computational) toxicology provides a valuable first-pass assessment.[3][4] These methods use a chemical's structure to predict its potential toxicities.
(Quantitative) Structure-Activity Relationships ((Q)SARs): These are models that correlate a chemical's structure with a specific toxicological endpoint. For a novel compound like Methyl (cyclohexyloxy)acetate, QSAR models could be used to predict potential for skin sensitization, genotoxicity, or carcinogenicity based on its structural fragments.[1]
Read-Across: This is a more qualitative approach where the toxicological profile of a well-studied chemical is used to predict the toxicity of a structurally similar, data-poor chemical.[1]
Expert Systems: These are software platforms that integrate multiple predictive models and databases to provide a comprehensive hazard assessment.
For researchers handling novel compounds, leveraging publicly available or commercial in silico tools can be a cost-effective way to prioritize experimental testing and inform handling procedures.
Caption: Workflow for an initial in silico toxicological assessment.
General Safe Handling Protocols for Chemicals of Unknown Toxicity
Drawing from guidelines for handling unknown or uncharacterized chemicals, the following protocols are recommended for Methyl (cyclohexyloxy)acetate and similarly data-deficient substances.[5][6][7]
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Given the ester functionality, degradation of glove material is possible; inspect gloves frequently and change them immediately upon any sign of contamination or degradation.
Eye Protection: Chemical splash goggles are mandatory.
Skin and Body Protection: A lab coat and closed-toe shoes are required. For procedures with a higher risk of splash, a chemically resistant apron is recommended.
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage: Store in a well-ventilated area in a tightly sealed, clearly labeled container. The label should explicitly state "Toxicity Unknown."
Spill Response: Have a spill kit readily available. In the event of a spill, evacuate the immediate area and follow established laboratory procedures for hazardous material cleanup, wearing appropriate PPE.
Illustrative Experimental Protocol: In Vitro Skin Irritation Assay
To definitively determine a specific hazard, experimental testing is required. The following is a generalized protocol for an in vitro skin irritation assay, a common starting point for toxicological assessment that avoids animal testing.
Protocol: Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD Test Guideline 439)
Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.
Materials:
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).
Assay medium.
Test chemical (Methyl (cyclohexyloxy)acetate).
Negative control (e.g., Phosphate-Buffered Saline).
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
Remove tissues from the medium and apply the test chemical (typically 25 µL or mg) topically to the epidermis. Apply controls to separate tissue samples.
Expose the tissues to the chemical for a defined period (e.g., 60 minutes) at 37°C.
After exposure, thoroughly wash the tissues to remove the test chemical.
Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
Following the post-incubation, transfer the tissues to an MTT solution and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
Extract the formazan from the tissues using isopropanol.
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
Data Interpretation:
Calculate the percent viability of each tissue relative to the negative control.
If the mean tissue viability is ≤ 50%, the chemical is classified as an irritant (Category 2).
If the mean tissue viability is > 50%, the chemical is classified as non-irritating.
Caption: Decision tree for handling chemicals with limited safety data.
Conclusion: A Call for Proactive Safety Assessment
The case of Methyl (cyclohexyloxy)acetate underscores a critical reality in research and development: the responsibility for safety assessment often falls upon the end-user. In the absence of comprehensive, publicly available data, a proactive and conservative approach is not just recommended, but essential. By assuming hazard, leveraging analog data with caution, utilizing in silico predictive tools, and, where necessary, commissioning targeted in vitro testing, researchers can build a robust safety framework. This diligence ensures the protection of laboratory personnel and the integrity of the research environment while navigating the frontiers of chemical science.
References
University of Tyler, Texas. Unknown Chemical Guidance. [Link]
University of Pittsburgh. GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. (2023). [Link]
Sigma-Aldrich.
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. (2023). [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexyl Acetate. [Link]
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Methyl (cyclohexyloxy)acetate
Preamble: Navigating Data Scarcity with Scientific Rationale In the field of drug development and chemical safety assessment, we are often confronted with the need to evaluate the environmental profile of novel or niche...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Navigating Data Scarcity with Scientific Rationale
In the field of drug development and chemical safety assessment, we are often confronted with the need to evaluate the environmental profile of novel or niche molecules for which extensive empirical data is not yet available. Methyl (cyclohexyloxy)acetate is one such compound. This technical guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for assessing its environmental fate and biodegradability. Given the limited direct studies on Methyl (cyclohexyloxy)acetate, this document synthesizes information from structurally analogous compounds and established scientific principles to predict its behavior in the environment. Our approach is grounded in expertise, providing not just protocols, but the causal reasoning behind them, ensuring a self-validating system of evaluation.
Physicochemical Properties: The Foundation of Environmental Fate
Abiotic Degradation Pathways: The Initial Lines of Defense
Before microbial degradation, a substance may undergo abiotic degradation through chemical reactions with its environment. For Methyl (cyclohexyloxy)acetate, the primary abiotic degradation pathways are likely hydrolysis and, to a lesser extent, photolysis.
Hydrolysis
The ester linkage in Methyl (cyclohexyloxy)acetate is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This reaction would yield cyclohexyloxyacetic acid and methanol.[4] The rate of hydrolysis is dependent on pH and temperature, with faster rates typically observed under acidic or basic conditions.[4][5] Given that this is an equilibrium reaction, the high concentration of water in most environmental compartments would favor the degradation of the ester.[5]
Caption: Proposed hydrolysis pathway of Methyl (cyclohexyloxy)acetate.
Photolysis
Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is not expected to be a significant degradation pathway for Methyl (cyclohexyloxy)acetate as it lacks significant chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by photochemically generated reactive species like hydroxyl radicals in the atmosphere, could contribute to its degradation if it volatilizes, but its low vapor pressure suggests this would be a minor pathway.
Biotic Degradation: The Ultimate Environmental Sink
Biodegradation by microorganisms is the primary mechanism for the ultimate removal of many organic chemicals from the environment. The biodegradability of Methyl (cyclohexyloxy)acetate can be predicted by considering its structural components: an ether linkage, a cyclohexane ring, and an ester group.
Aerobic Biodegradation
Under aerobic conditions, microorganisms are likely to initiate the degradation of Methyl (cyclohexyloxy)acetate through several potential pathways.[6] The ester bond is readily cleavable by microbial esterases, leading to the formation of cyclohexyloxyacetic acid and methanol, similar to abiotic hydrolysis. Both of these breakdown products are generally more amenable to further biodegradation.
Methanol is readily biodegradable. The cyclohexyloxyacetic acid intermediate would likely undergo further degradation, possibly through cleavage of the ether bond or oxidation of the cyclohexane ring. Studies on similar cyclic compounds, such as naphthenic acids (e.g., 4-methyl-1-cyclohexane carboxylic acid), have shown that aerobic microorganisms can degrade these structures, although factors like temperature and pH can significantly influence the rate.[7][8] The degradation of the cyclohexane ring typically proceeds through a series of oxidation steps, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
Caption: A plausible aerobic biodegradation pathway for Methyl (cyclohexyloxy)acetate.
Anaerobic Biodegradation
Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments and some groundwater. These processes are generally slower than aerobic degradation. For aromatic and alicyclic compounds, anaerobic degradation pathways are complex and often involve initial activation reactions followed by ring reduction and cleavage.[9] While ethers can be resistant to anaerobic degradation, the initial hydrolysis of the ester group would still likely occur.[10] The resulting cyclohexyloxyacetic acid would be the key intermediate for further anaerobic breakdown. The complete mineralization under methanogenic conditions would ultimately produce methane and carbon dioxide.
Standardized Experimental Protocols for Biodegradability Assessment
To definitively determine the biodegradability of Methyl (cyclohexyloxy)acetate, standardized tests must be performed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the environmental fate of chemicals.[11]
Ready Biodegradability Testing (OECD 301 Series)
A "ready biodegradability" test is a stringent screening test that provides information on the potential for rapid and ultimate biodegradation in an aerobic aquatic environment. A positive result (passing the 60% degradation threshold within a 10-day window in a 28-day test) generally allows a substance to be classified as "readily biodegradable" and "not persistent".[12] Given the properties of Methyl (cyclohexyloxy)acetate, the OECD 301F (Manometric Respirometry Test) is a suitable choice.[13][14]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and conditioned.[13]
Test Setup: The test substance is added to a mineral medium in sealed vessels at a concentration of 100 mg/L. The vessels are inoculated with the prepared activated sludge.
Controls:
Toxicity Control: Test substance + reference substance (e.g., sodium benzoate) to check for inhibitory effects.[13]
Reference Control: A readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
Blank Control: Inoculum and mineral medium only, to measure background respiration.
Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
Measurement: The consumption of oxygen is measured over time using a respirometer. The amount of CO2 produced is absorbed by a potassium hydroxide solution.
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% ThOD within the 10-day window.
Caption: Workflow for an OECD 301F Ready Biodegradability Test.
If a substance fails a ready biodegradability test, it may still be biodegradable under more favorable conditions. An inherent biodegradability test, such as the OECD 310 (CO2 in Sealed Vessels - Headspace Test) , uses a higher concentration of microorganisms and a longer exposure time to assess this potential.[13][15] A positive result in this test suggests that the substance is not persistent, although the rate of degradation in the environment may be slow.
Comprehensive Environmental Fate Assessment
A holistic assessment of environmental fate integrates the physicochemical properties with abiotic and biotic degradation data. For Methyl (cyclohexyloxy)acetate:
Distribution: Upon release into the environment, its low water solubility and moderate Log Kow suggest it will predominantly partition to soil, sediment, and sludge.[1] Volatilization to the atmosphere is expected to be a minor transport pathway.[1]
Bioaccumulation: With an estimated Log Kow of ~2.76, Methyl (cyclohexyloxy)acetate does not trigger the high concern threshold for bioaccumulation (typically Log Kow > 4.5). However, some potential for bioconcentration in aquatic organisms exists and should be considered.
Persistence: While it may not meet the stringent criteria for "readily biodegradable," the susceptibility of the ester bond to hydrolysis and the potential for microbial degradation of the resulting products suggest that Methyl (cyclohexyloxy)acetate is unlikely to be highly persistent in the environment. It would likely be classified as "inherently biodegradable".[16]
Conclusion
This guide provides a scientifically grounded assessment of the likely environmental fate and biodegradability of Methyl (cyclohexyloxy)acetate. Based on its chemical structure and data from analogous compounds, we can conclude that:
It is expected to partition primarily to solid environmental matrices like soil and sediment.
The primary degradation pathway is likely initiated by the hydrolysis of the ester bond, which can occur both abiotically and biotically.
The resulting degradation products, cyclohexyloxyacetic acid and methanol, are expected to undergo further microbial degradation.
While it may not be "readily biodegradable," it is predicted to be "inherently biodegradable" and is unlikely to be highly persistent in the environment.
This predictive assessment serves as a critical first step. For a definitive environmental risk assessment, the experimental protocols outlined herein should be conducted to generate empirical data for Methyl (cyclohexyloxy)acetate. This rigorous, science-led approach ensures that the development of new chemical entities proceeds with a clear understanding of their environmental impact.
References
Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid - ResearchGate. ResearchGate. [Link]
CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents.
methyl cyclohexyl acetate, 14352-61-5 - The Good Scents Company. The Good Scents Company. [Link]
2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem. National Institutes of Health. [Link]
Guidance on Information Requirements and Chemical Safety Assessment - ECHA. European Chemicals Agency. [Link]
RIFM fragrance ingredient safety assessment, allyl cyclohexaneacetate, CAS Registry Number 4728-82-9. Elsevier. [Link]
Steady-state and laser flash photolysis study of the carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations - PubMed. National Institutes of Health. [Link]
Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability - Regulations.gov. Regulations.gov. [Link]
Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15 - EUR-Lex. Official Journal of the European Union. [Link]
Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed. National Institutes of Health. [Link]
Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. Taylor & Francis Online. [Link]
Guidance for Reviewing Environmental Fate Studies - EPA. United States Environmental Protection Agency. [Link]
Anaerobic biodegradation of aromatic compounds. NISCAIR Online Periodicals Repository. [Link]
Methyl acetate hydrolysis @mydocumentary838 chemical equation, procedure and graph. - YouTube. YouTube. [Link]
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F) - Concawe. Concawe. [Link]
Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: organisms, strategies and key enzymes - PubMed. National Institutes of Health. [Link]
APPENDIX H COMMENTS ON PROPOSED DATA REQUIREMENTS FOR ENVIRONMENTAL FATE I. Introduction. United States Environmental Protection Agency. [Link]
Chemical safety report - ECHA - European Union. European Chemicals Agency. [Link]
Chemical safety assessment - Wikipedia. Wikipedia. [Link]
40 CFR 158.1300 -- Environmental fate data requirements table. - eCFR. Electronic Code of Federal Regulations. [Link]
Cyclohexylmethyl acetate | C9H16O2 | CID 244762 - PubChem. National Institutes of Health. [Link]
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JPH10139716A - Hydrolysis of methyl acetate - Google Patents.
Anaerobic Biodegradation of Gasoline Oxygenates. United States Environmental Protection Agency. [Link]
allyl cyclohexyl acetate, 4728-82-9 - The Good Scents Company. The Good Scents Company. [Link]
Aerobic Degradation of Aromatic Compounds - PubMed. National Institutes of Health. [Link]
Introduction to ECHA's guidance on new CLP hazard classes - YouTube. YouTube. [Link]
(PDF) Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: Organisms, strategies and key enzymes - ResearchGate. ResearchGate. [Link]
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OECD 301 testing for chemical manufacturers - Impact Solutions. Impact Solutions. [Link]
"Methyl (cyclohexyloxy)acetate" literature review and patents
An In-depth Technical Guide to Methyl (cyclohexyloxy)acetate Introduction Methyl (cyclohexyloxy)acetate is an organic ester with applications in the fragrance and chemical synthesis industries. Its structure, characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl (cyclohexyloxy)acetate
Introduction
Methyl (cyclohexyloxy)acetate is an organic ester with applications in the fragrance and chemical synthesis industries. Its structure, characterized by a cyclohexyloxy group attached to a methyl acetate backbone, imparts unique properties that make it a valuable intermediate and functional ingredient. This guide provides a comprehensive overview of its synthesis, properties, and relevant patent landscape, tailored for researchers and professionals in drug development and chemical sciences. While direct literature on Methyl (cyclohexyloxy)acetate is sparse, this guide draws upon established synthesis routes for analogous compounds, particularly its ethyl and allyl ester counterparts, to provide a robust and scientifically grounded overview.
Chemical Identity and Properties
It is crucial to distinguish Methyl (cyclohexyloxy)acetate from its isomers, such as methyl cyclohexylacetate and various methylcyclohexyl acetates, which possess different structural and chemical characteristics.
IUPAC Name: Methyl 2-(cyclohexyloxy)acetate
Molecular Formula: C₉H₁₆O₃
Molecular Weight: 172.22 g/mol
Structure:
Caption: Chemical structure of Methyl (cyclohexyloxy)acetate.
Physicochemical Properties
Property
Value
Source
Molecular Weight
172.22 g/mol
Calculated
Boiling Point
~200-220 °C (estimated)
N/A
Density
~0.95 g/cm³ (estimated)
N/A
Solubility
Soluble in alcohol; sparingly soluble in water.[1]
The primary route for synthesizing Methyl (cyclohexyloxy)acetate involves a two-step process analogous to the production of related cyclohexyloxy esters.[3][4] This methodology offers a high yield and purity with a focus on process safety and efficiency. The overall process begins with the hydrogenation of a phenoxy acetate precursor, followed by esterification or transesterification.
Application Note: High-Purity Isolation of Methyl (cyclohexyloxy)acetate via Vacuum Fractional Distillation
Abstract: This comprehensive guide details a robust protocol for the purification of Methyl (cyclohexyloxy)acetate, a key intermediate in the synthesis of fine chemicals and pharmaceuticals, through vacuum fractional dis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This comprehensive guide details a robust protocol for the purification of Methyl (cyclohexyloxy)acetate, a key intermediate in the synthesis of fine chemicals and pharmaceuticals, through vacuum fractional distillation. The methodology presented herein is designed to effectively remove common process-related impurities, such as unreacted starting materials and side-products, to achieve high purity (>99.5%). This document provides in-depth procedural steps, theoretical justifications for experimental parameters, and troubleshooting guidance to empower researchers in obtaining a product of exceptional quality.
Introduction: The Rationale for Vacuum Distillation
Methyl (cyclohexyloxy)acetate is a high-boiling point ester that finds application in various synthetic pathways. Its purity is paramount to ensure the desired reaction outcomes and to prevent the introduction of contaminants in subsequent synthetic steps. The crude product from a typical esterification synthesis may contain residual starting materials like cyclohexanol and methyl chloroacetate, as well as byproducts from potential side reactions.
Given the high boiling point of Methyl (cyclohexyloxy)acetate, atmospheric distillation is not a viable purification method as it would require temperatures that could lead to thermal decomposition of the ester. Vacuum distillation is the method of choice as it lowers the boiling point of the compound, allowing for efficient vaporization and separation at significantly lower temperatures, thereby preserving the integrity of the molecule.[1] This application note provides a detailed protocol for the purification of Methyl (cyclohexyloxy)acetate using vacuum fractional distillation, a technique that enhances separation efficiency for closely boiling components.
Physicochemical Properties and Distillation Parameters
A thorough understanding of the physical properties of Methyl (cyclohexyloxy)acetate is crucial for designing an effective distillation protocol.
The provided boiling point of 110 °C at 16 Torr serves as a critical reference point for this protocol. It is important to note that the actual boiling point during the distillation will be dependent on the precise vacuum achieved. A pressure-temperature nomograph can be a useful tool for estimating the boiling point at different pressures.
Pre-Distillation Checklist and Preparation
Careful preparation is essential for a successful and safe vacuum distillation. The following table outlines the necessary equipment and reagents.
Category
Item
Key Considerations
Glassware
Round-bottom flask (distillation pot), Short-path distillation head with Vigreux column, Condenser, Receiving flask(s), Thermometer and adapter, Glass beads or boiling chips
All glassware must be dry and free of contaminants. Ground glass joints should be properly greased with a high-vacuum grease.
Heating & Insulation
Heating mantle with stirrer, Lab jack, Aluminum foil
A heating mantle provides uniform heating. The stirrer ensures smooth boiling. Insulation of the distillation head minimizes heat loss.
Vacuum System
Vacuum pump (diaphragm or rotary vane), Cold trap (with liquid nitrogen or dry ice/acetone), Vacuum gauge (e.g., Pirani or McLeod gauge)
The vacuum pump must be capable of reaching and maintaining a stable pressure below 16 Torr. The cold trap is essential to protect the pump from corrosive vapors.
Reagents & Materials
Crude Methyl (cyclohexyloxy)acetate, High-vacuum grease, Boiling chips or magnetic stir bar
The crude material should be free of any solid particles.
Safety Equipment
Safety glasses or face shield, Lab coat, Chemical-resistant gloves, Fume hood
The entire distillation apparatus must be set up inside a certified fume hood.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 100 g of crude Methyl (cyclohexyloxy)acetate. Adjustments may be necessary for different scales.
Apparatus Assembly
Assemble the distillation apparatus in a fume hood as depicted in the workflow diagram below. Ensure all connections are secure.
Place a magnetic stir bar or boiling chips in the round-bottom flask (distillation pot). This is crucial to prevent bumping during boiling.
Charge the distillation pot with the crude Methyl (cyclohexyloxy)acetate (max. 2/3 full).
Lightly grease all ground-glass joints with a suitable high-vacuum grease to ensure a good seal.
Position the thermometer correctly. The top of the thermometer bulb should be level with the side arm leading to the condenser.
Connect the condenser to a circulating water bath with the water inlet at the bottom and the outlet at the top.
Set up a cold trap between the distillation apparatus and the vacuum pump. Fill the Dewar flask with liquid nitrogen or a dry ice/acetone slurry.
Distillation Workflow Diagram
Caption: Workflow for the vacuum distillation of Methyl (cyclohexyloxy)acetate.
Distillation Procedure
Start the cooling water flow through the condenser and begin stirring the contents of the distillation pot.
Turn on the vacuum pump and slowly evacuate the system. A gradual reduction in pressure is important to prevent bumping of volatile impurities.
Monitor the vacuum gauge until a stable pressure of approximately 16 Torr (or lower) is achieved.
Begin heating the distillation pot gently with the heating mantle.
Collect the forerun. The first fraction to distill will likely be low-boiling point impurities (e.g., residual solvents or starting materials). The vapor temperature will be significantly lower than the expected boiling point of the product. It is advisable to collect this fraction in a separate receiving flask.
Collect the main fraction. As the temperature of the distillation pot increases, the vapor temperature will rise and stabilize at the boiling point of Methyl (cyclohexyloxy)acetate at the working pressure (approx. 110 °C at 16 Torr). Collect this fraction in a clean, pre-weighed receiving flask.
Monitor the distillation. Throughout the process, continuously monitor the vapor temperature and the pressure. A stable temperature plateau indicates the collection of a pure fraction. If the temperature fluctuates significantly, it may indicate the presence of impurities.
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation pot. Do not distill to dryness to avoid the concentration of potentially unstable residues.
Shutdown Procedure
Turn off the heating mantle and allow the distillation pot to cool down.
Slowly and carefully vent the system to atmospheric pressure. A sudden influx of air can cause the glassware to crack.
Turn off the vacuum pump and the cooling water.
Carefully disassemble the apparatus.
Weigh the collected main fraction to determine the yield.
Analyze the purity of the main fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Common Issues
Problem
Potential Cause
Solution
Bumping/Uncontrolled Boiling
- Rapid heating- Inefficient stirring or lack of boiling chips- Sudden pressure drop
- Heat the distillation pot gradually.- Ensure vigorous stirring or use fresh boiling chips.- Apply vacuum slowly.
Pressure Fluctuations
- Leaks in the system- Outgassing of the crude material- Inefficient cold trap
- Check all joints and connections for proper sealing.- Degas the crude material by stirring under a low vacuum before heating.- Ensure the cold trap is sufficiently cold.
No Distillate at Expected Temperature
- Vacuum is not low enough- Thermometer is positioned incorrectly- Blockage in the system
- Check the vacuum pump and the system for leaks.- Ensure the thermometer bulb is correctly placed.- Check for any blockages in the vapor path.
Product Solidifies in Condenser
- Melting point of the product is close to the coolant temperature
- Use a coolant at a slightly higher temperature, if possible, without compromising condensation efficiency.
Expected Results and Purity Assessment
Upon successful completion of this protocol, the purified Methyl (cyclohexyloxy)acetate should be a clear, colorless liquid. The purity should be assessed by Gas Chromatography (GC) and compared to a reference standard if available. A purity of >99.5% is typically achievable with this method.
Safety Considerations
Vacuum Hazard: Always inspect glassware for cracks or defects before use. A vacuum implosion can project glass shards at high velocity. It is good practice to use a blast shield.
Thermal Burns: Use appropriate personal protective equipment when handling the hot distillation apparatus.
Chemical Hazards: Methyl (cyclohexyloxy)acetate and its potential impurities may be irritating to the skin and eyes. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Vacuum fractional distillation is a highly effective technique for the purification of Methyl (cyclohexyloxy)acetate. By carefully controlling the distillation parameters, particularly pressure and temperature, and by following a systematic protocol, researchers can consistently obtain a high-purity product suitable for demanding applications in research and development.
References
National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexyl acetate. PubChem. Retrieved from [Link]
Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
The Good Scents Company. (n.d.). methyl cyclohexyl acetate, 14352-61-5. Retrieved from [Link]
Google Patents. (n.d.). US2324088A - Distillation of high boiling esters.
Boiling Point Calculator. (n.d.). Retrieved from [Link]
Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. Retrieved from [Link]
von Werder, M. (2021, January 29). Boiling at Reduced Pressure - Two Methods [Video]. YouTube. [Link]
Journal of Chemical Education. (2025, December 26). Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry. ACS Publications. [Link]
Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
Procter & Gamble. (2020, February 25). SAFETY DATA SHEET. Retrieved from [Link]
Physics Stack Exchange. (2023, March 19). Lower pressure lower boiling point. Retrieved from [Link]
Application Notes & Protocols: Methyl (cyclohexyloxy)acetate as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of High-Boiling Point Solvents In the landscape of chemical synthesis and pharmaceutical development, the choice of solven...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of High-Boiling Point Solvents
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can dictate reaction success, product purity, and process scalability. While low-boiling point solvents are easily removed, they can limit the accessible temperature range for thermally demanding reactions. High-boiling point solvents, such as Methyl (cyclohexyloxy)acetate, offer a robust solution for syntheses that require elevated temperatures to overcome activation energy barriers, improve reaction kinetics, or enhance the solubility of complex substrates.
Methyl (cyclohexyloxy)acetate, a member of the glycol ether ester family, combines the favorable characteristics of both ether and ester functionalities.[1][2] Its molecular structure imparts high thermal stability, excellent solvency for a wide range of organic compounds, and a low volatility profile. These attributes make it an ideal candidate for specialized applications in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) where precise temperature control and reaction consistency are paramount. This document provides a detailed guide to the properties, applications, and handling protocols for Methyl (cyclohexyloxy)acetate.
Section 1: Physicochemical Profile
Methyl (cyclohexyloxy)acetate (CAS: 65593-73-9) is a colorless liquid whose utility is defined by its physical and chemical properties.[3] While comprehensive experimental data for this specific molecule is not broadly published, its properties can be understood from its structural class and data from closely related isomers.
Typical for esters of this molecular weight.[4][6]
| Flash Point | > 70 °C (Estimated) | Based on related structures like methyl cyclohexyl acetate (~74 °C).[4] |
Disclaimer: Some values are estimated based on structurally similar compounds due to limited publicly available data for Methyl (cyclohexyloxy)acetate itself.
Section 2: Core Advantages & Rationale for Use
The selection of Methyl (cyclohexyloxy)acetate is driven by several key advantages that address common challenges in chemical synthesis.
Broad Thermal Operating Window: The high boiling point allows reactions to be conducted at sustained, elevated temperatures without the need for high-pressure apparatus. This is crucial for transformations with high activation energies, such as certain cross-coupling reactions or rearrangements.
Enhanced Solubility: As a glycol ether ester, it possesses excellent solvency for a diverse range of organic molecules, including polar and non-polar compounds, resins, and complex APIs.[7][8] This can lead to more homogeneous reaction mixtures, faster reaction rates, and the prevention of substrate precipitation.
Chemical Stability: The ether and ester functionalities are relatively inert under a wide range of conditions, including many catalytic cycles and moderately acidic or basic environments, ensuring the solvent does not interfere with the desired chemical transformation.
Process Safety and Consistency: Its low vapor pressure reduces solvent loss through evaporation during long reaction times and minimizes worker exposure to volatile organic compounds (VOCs). This stability contributes to more predictable and reproducible reaction outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[9] The reaction often requires heat to drive the catalytic cycle, particularly the rate-determining oxidative addition step.[10] Methyl (cyclohexyloxy)acetate serves as an excellent high-temperature medium, ensuring all components, including the often poorly soluble boronic acids and organohalides, remain in solution.
Protocol: Synthesis of 4-Phenylbiphenyl
This protocol describes the coupling of 4-bromobiphenyl with phenylboronic acid.
Materials:
4-Bromobiphenyl (1.0 eq)
Phenylboronic acid (1.2 eq)
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
Triphenylphosphine [PPh₃] (0.04 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Methyl (cyclohexyloxy)acetate (solvent, ~0.2 M concentration)
Nitrogen or Argon gas supply
Step-by-Step Methodology:
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromobiphenyl, phenylboronic acid, and anhydrous potassium carbonate.
Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and PPh₃ catalysts. Subsequently, add a sufficient volume of Methyl (cyclohexyloxy)acetate to achieve the target concentration.
Reaction Execution: Lower the flask into an oil bath and begin vigorous stirring. Heat the reaction mixture to 120 °C . The mixture should be a homogenous solution or a fine slurry.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up:
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
Quench the reaction by slowly adding deionized water.
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, 4-phenylbiphenyl.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
A primary consideration when using a high-boiling point solvent is its removal from the reaction product. Standard rotary evaporation at typical pressures is often inefficient.
Protocol: High-Boiling Point Solvent Removal
Initial Concentration: If the product was extracted into a lower-boiling solvent (e.g., ethyl acetate), first remove this solvent using a standard rotary evaporator.
High-Vacuum Evaporation: Transfer the crude product, now concentrated in Methyl (cyclohexyloxy)acetate, to a robust round-bottom flask. Connect the flask to a rotary evaporator equipped with a high-performance vacuum pump (capable of reaching <1 mbar).[11][12]
Controlled Heating: Use a water or oil bath to gently heat the flask (typically 50-80 °C) to increase the vapor pressure of the solvent, facilitating faster removal.[13]
Complete Removal: For thermally stable products, Kugelrohr or short-path distillation under high vacuum may be necessary to remove the final traces of the solvent.
Solvent Recovery and Recycling
The economic and environmental benefits of recovering and reusing high-boiling point solvents are significant. The most common method is vacuum distillation.[14][15][16]
Collection: Collect all aqueous and organic waste streams containing Methyl (cyclohexyloxy)acetate.
Phase Separation: If a biphasic mixture is present, separate the organic layer.
Vacuum Distillation: Transfer the solvent-rich organic phase to a distillation apparatus. Apply vacuum to lower the solvent's boiling point, reducing energy consumption and preventing thermal degradation.[14]
Condensation & Collection: The vaporized solvent is passed through a chilled condenser and collected as a purified liquid, ready for reuse.
Quality Control: Before reuse, verify the purity of the recovered solvent using Gas Chromatography (GC) to ensure contaminants are not reintroduced into subsequent reactions.
Caption: Solvent Recovery and Recycling Cycle.
Section 5: Analytical Characterization of Residual Solvent
In pharmaceutical development, it is mandatory to quantify the amount of residual solvent in the final API. The accepted methodology is outlined in documents such as the United States Pharmacopeia (USP) Chapter <467>.[17][18][19][20]
Technique: The standard method is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
Principle: A sample of the API is placed in a sealed vial and heated. The volatile residual solvent partitions into the headspace (the gas above the sample). An aliquot of this headspace gas is automatically injected into the GC, where the solvent is separated from other volatiles and quantified by the detector. This technique avoids injecting the non-volatile API onto the GC column.
Section 6: Safety & Handling
While specific toxicology data for Methyl (cyclohexyloxy)acetate is limited, safe handling practices should be based on data for related glycol ether esters and cyclohexyl acetates.[5][21][22]
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[23][24] Avoid contact with skin and eyes.[5]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[23]
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
First Aid:
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
Skin Contact: Wash the affected area thoroughly with soap and water.[5]
Inhalation: Move to fresh air.
Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.[5]
References
Atul Ltd. (2019). 2-Methylcyclohexyl acetate: Technical Data Sheet. [Link]
The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]
Dow Chemical Company. (n.d.). Glycol Ethers. Retrieved from [Link]
Lux, S., & Siebenhofer, M. (n.d.). Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]
Quora. (2017). How do organic chemists remove solvents with high boiling points from solution? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244762, Cyclohexylmethyl acetate. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Solvent Removal. Retrieved from [Link]
De-Luca, L. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. Retrieved from [Link]
Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]
OXYG. (n.d.). What are Glycol Ethers? Retrieved from [Link]
Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Retrieved from [Link]
Dow Inc. (n.d.). Solvents and Glycols. Retrieved from [Link]
Wintek Corporation. (n.d.). Solvent Recovery. Retrieved from [Link]
Perfumer & Flavorist. (n.d.). Preparation of Fragrant Allyl Esters fragrance. Retrieved from [Link]
Shimadzu. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467>. Retrieved from [Link]
Reddit. (2016). Anyone have experience removing high bp solvents? Retrieved from [Link]
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
USP-NF. (2019). <467> RESIDUAL SOLVENTS. Retrieved from [Link]
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Google Patents. (n.d.). CN103232342B - Method for preparing methyl cyclohexyl acetate from toluene.
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PubChemLite. (n.d.). Methyl (cyclohexyloxy)acetate (C9H16O3). Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
Application Notes and Protocols for Methyl (cyclohexyloxy)acetate in Flavor and Fragrance Research
This document provides a comprehensive guide for researchers, perfumers, and flavorists on the evaluation and application of Methyl (cyclohexyloxy)acetate. The protocols outlined herein are designed to rigorously assess...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, perfumers, and flavorists on the evaluation and application of Methyl (cyclohexyloxy)acetate. The protocols outlined herein are designed to rigorously assess its olfactory and gustatory characteristics, performance, and stability, ensuring a thorough understanding of its potential within fragrance and flavor compositions.
Introduction to Methyl (cyclohexyloxy)acetate
Methyl (cyclohexyloxy)acetate is an ester with a molecular structure suggesting a complex and multifaceted sensory profile. The presence of the cyclohexyloxy group hints at potential green, fruity, and slightly woody or camphoraceous notes, while the methyl acetate moiety may contribute a sweet, ethereal lift. Its characterization is essential for its effective and innovative use in commercial formulations. While public domain data on its specific applications are scarce, its structure is promising for creating novel sensory experiences. This guide, therefore, serves as a foundational framework for the systematic evaluation of this and other new chemical entities in the flavor and fragrance domain.
Sensory Evaluation of a Novel Ingredient
The primary objective of sensory evaluation is to build a detailed and reproducible description of an ingredient's character.[1] This involves moving from initial impressions to a quantitative and qualitative profile.
Initial Olfactory Assessment
A preliminary evaluation by a trained sensory panel is crucial to establish the basic odor profile.[2]
Protocol 1: Blotter Test for Odor Profile Evolution
Preparation : Dip a standard fragrance blotter into a 10% solution of Methyl (cyclohexyloxy)acetate in ethanol. Allow the excess to drip off.
Initial Evaluation (Top Notes) : Immediately evaluate the blotter, noting the most volatile, initial impressions.
Mid-Note Evaluation : Re-evaluate the blotter at 15-minute, 1-hour, and 3-hour intervals to assess the evolution of the fragrance's heart.
Dry-Down Evaluation (Base Notes) : Conduct a final evaluation after 6, 12, and 24 hours to identify the least volatile, long-lasting characteristics.
Data Collection : Panelists should use a standardized questionnaire with descriptive terms and intensity ratings on a labeled magnitude scale (LMS) to ensure consistent data collection.[3]
Table 1: Hypothetical Olfactory Profile of Methyl (cyclohexyloxy)acetate
Time Point
Intensity (LMS)
Dominant Notes
Secondary Notes
0 min
Strong
Green, Fruity (Pear)
Ethereal, Sweet
15 min
Moderate-Strong
Fruity (Apple), Green
Floral (Muguet)
1 hr
Moderate
Green, Slightly Woody
Herbaceous
6 hrs
Mild
Woody, Musky
Faintly Fruity
24 hrs
Very Mild
Musky
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample.[4][5][6] This is particularly useful for assessing the purity of a new ingredient and identifying any trace impurities that may contribute to its overall scent profile.
Protocol 2: GC-O Analysis
Sample Preparation : Prepare a dilute solution of Methyl (cyclohexyloxy)acetate in an appropriate solvent.
Instrumentation : Utilize a gas chromatograph equipped with a column splitter that directs the effluent to both a mass spectrometer (MS) and a sniffing port.[7][8]
Analysis : As the sample components elute from the GC column, a trained analyst sniffs the effluent from the olfactometry port and describes the perceived odors. The analyst also records the retention time of each odor event.
Data Correlation : The MS data is used to identify the chemical structure of the compounds eluting at specific retention times, which are then correlated with the sensory data from the sniffing port.
Application in Fragrance Formulations
The true potential of a new ingredient is revealed when it is incorporated into a fragrance concentrate and evaluated in various consumer product bases.
Incorporation into a Simple Fragrance Accord
To understand its blending properties, Methyl (cyclohexyloxy)acetate should be incorporated into a simple, well-understood fragrance accord, such as a classic chypre or fougère.
Protocol 3: Evaluation in a Chypre Accord
Formulation : Create a simple chypre accord with and without the addition of Methyl (cyclohexyloxy)acetate at varying concentrations (e.g., 1%, 5%, 10%).
Sensory Panel : A trained panel evaluates the different formulations on blotters, focusing on the impact of Methyl (cyclohexyloxy)acetate on the overall fragrance profile.
Evaluation Criteria : Panelists will assess attributes such as lift, diffusion, tenacity, and any novel characteristics introduced by the new ingredient.
Performance in Product Bases
The interaction between a fragrance and the product base is critical to its final performance.
Protocol 4: Evaluation in a Roll-on Deodorant Base
Preparation : Incorporate the chypre accord with 5% Methyl (cyclohexyloxy)acetate into a standard roll-on deodorant base at a concentration of 0.8%.
Application : Trained panelists apply the fragranced and unfragranced base to their forearms.
Evaluation Over Time : The intensity and character of the fragrance are evaluated at regular intervals (e.g., 0, 2, 4, 6, and 8 hours) to assess its substantivity and performance on skin.[3]
Stability Testing
Fragrance stability is a critical aspect of product development, ensuring that the scent remains consistent throughout the product's shelf life.[9]
Protocol 5: Accelerated Stability Testing
Sample Preparation : Prepare samples of the fragranced roll-on deodorant.
Storage Conditions : Store the samples under various conditions to simulate aging and different environmental exposures[10][11][12]:
Elevated temperature (e.g., 40°C)
Refrigerated (e.g., 4°C)
UV light exposure
Room temperature (as a control)
Evaluation : At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), samples from each condition are evaluated for any changes in color, clarity, and fragrance profile compared to the control.
Table 2: Stability Assessment Criteria
Parameter
Acceptable Change
Unacceptable Change
Color
Slight, uniform shift
Significant darkening, spotting
Clarity
Remains clear
Haze, precipitation
Fragrance
Minor shift in top notes
Development of off-notes, significant loss of character
Visualization of Workflows
Caption: Sensory Evaluation Workflow for a Novel Fragrance Ingredient.
Conclusion
The successful incorporation of a novel ingredient like Methyl (cyclohexyloxy)acetate into the perfumer's palette relies on a systematic and rigorous evaluation process. The protocols detailed in this guide provide a robust framework for characterizing its sensory profile, performance, and stability. By following these steps, researchers and developers can confidently assess the potential of new molecules and unlock innovative creative avenues in the field of flavor and fragrance.
References
D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Skinobs.
Ferreira, V., & Lopez, R. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1892.
S.A.S. e Silva, A., et al. (n.d.). Sensory Approach to Measure Fragrance Intensity on the Skin. Academia.edu.
GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. GenTech Scientific.
Christodoulaki, E. (n.d.).
Microtrac. (n.d.).
ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry.
Nordic Council of Ministers. (2017). SUSPECT SCREENING IN NORDIC COUNTRIES. Nordic Council of Ministers.
The Unexplored Potential of Methyl (cyclohexyloxy)acetate in Analytical Derivatization: A Theoretical and Practical Guide
A Note from the Senior Application Scientist: Decades in the analytical sciences teach you to recognize patterns and potential. While the scientific literature to date does not describe methyl (cyclohexyloxy)acetate as a...
Author: BenchChem Technical Support Team. Date: February 2026
A Note from the Senior Application Scientist: Decades in the analytical sciences teach you to recognize patterns and potential. While the scientific literature to date does not describe methyl (cyclohexyloxy)acetate as a conventional derivatizing agent, its chemical structure suggests a compelling, albeit theoretical, application in the derivatization of polar analytes for gas chromatography-mass spectrometry (GC-MS). This guide, therefore, takes a unique approach. It is both a foundational resource on the principles of derivatization and a forward-looking exploration of how methyl (cyclohexyloxy)acetate could be employed. We will proceed from the established principles of derivatization to a hypothetical, yet scientifically grounded, protocol for its use.
Part 1: The "Why" of Derivatization in Chemical Analysis
In the realm of chemical analysis, particularly gas chromatography (GC), not all molecules are created equal. Many compounds of interest, especially in drug development and metabolomics, are polar and non-volatile due to the presence of active hydrogen atoms in functional groups like alcohols, phenols, carboxylic acids, and amines. These characteristics make them unsuitable for direct GC analysis, leading to poor peak shape, thermal degradation, and low sensitivity.
Derivatization is the process of chemically modifying an analyte to enhance its suitability for a given analytical method. The primary goals of derivatization for GC analysis are to:
Increase Volatility: By replacing polar functional groups with less polar ones, the boiling point of the analyte is lowered, allowing it to be vaporized in the GC inlet without decomposition.
Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.
Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks by reducing interactions between the analyte and the stationary phase of the GC column.
Improve Mass Spectrometric Identification: The derivative can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.
Common derivatization techniques include silylation, acylation, and alkylation.[1]
Part 2: Methyl (cyclohexyloxy)acetate - A Novel Candidate for Derivatization
Methyl (cyclohexyloxy)acetate possesses chemical features that make it an intriguing, though currently undocumented, candidate as a derivatizing agent. Its potential lies in its ability to undergo transesterification, a reaction where the alkoxy group of an ester is exchanged with that of an alcohol.
Hypothesized Reaction: Transesterification
In a hypothetical scenario, methyl (cyclohexyloxy)acetate could react with a polar analyte containing a hydroxyl group (e.g., an alcohol or a phenol) in the presence of an acid or base catalyst. The cyclohexyloxyacetate group would be transferred to the analyte, forming a new, bulkier, and less polar ester. This process would effectively "cap" the polar hydroxyl group.
The proposed advantages of using methyl (cyclohexyloxy)acetate include:
Introduction of a Bulky, Non-Polar Group: The cyclohexyl moiety would significantly increase the hydrophobicity and molecular weight of the analyte, potentially improving its chromatographic retention and separation from other components.
Distinct Mass Spectrometric Signature: The cyclohexyloxyacetyl derivative would likely produce characteristic fragment ions in the mass spectrometer, aiding in the identification of derivatized analytes.
Part 3: Hypothetical Application Notes and Protocols
Disclaimer: The following protocols are theoretical and based on established principles of transesterification and derivatization for GC-MS analysis. They should be considered as a starting point for method development and will require optimization for specific analytes and matrices.
Application 1: Derivatization of Steroids in Biological Matrices
Objective: To enhance the volatility and chromatographic performance of endogenous steroids (e.g., testosterone, cholesterol) for GC-MS analysis.
Rationale: Steroids contain one or more hydroxyl groups that make them prone to poor peak shape and thermal degradation in the GC. Derivatization with methyl (cyclohexyloxy)acetate would mask these polar groups.
Workflow Diagram:
Caption: Hypothetical workflow for steroid derivatization.
Protocol:
Sample Preparation:
Extract 1 mL of plasma using a suitable liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) protocol for steroids.
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization:
Reconstitute the dried extract in 100 µL of anhydrous toluene.
Add 50 µL of a 10% (w/v) solution of methyl (cyclohexyloxy)acetate in anhydrous pyridine.
Add 10 µL of a suitable acid catalyst (e.g., p-toluenesulfonic acid in pyridine).
Cap the vial tightly and heat at 70°C for 1 hour.
Cool the reaction mixture to room temperature.
Sample Clean-up (Optional):
Add 500 µL of hexane and 500 µL of 5% aqueous sodium bicarbonate.
Vortex and centrifuge.
Transfer the upper organic layer to a clean vial for analysis.
GC-MS Analysis:
Inject 1 µL of the final solution into the GC-MS system.
Use a non-polar capillary column (e.g., DB-5ms).
Develop a suitable temperature program to separate the derivatized steroids.
Expected Outcome: The derivatized steroids should elute with improved peak shape and at retention times that are shifted compared to their underivatized counterparts. The mass spectra should show a molecular ion corresponding to the cyclohexyloxyacetyl derivative and characteristic fragment ions.
Application 2: Analysis of Short-Chain Fatty Acids
Objective: To convert short-chain fatty acids (SCFAs) into their less volatile cyclohexyloxyacetyl esters for improved chromatographic retention and separation.
Rationale: SCFAs are highly volatile and can be challenging to analyze by GC-MS, often eluting with the solvent front. Converting them to bulkier esters increases their retention time and improves their separation.
Reaction Mechanism Diagram:
Caption: Proposed transesterification of a short-chain fatty acid.
Protocol:
Sample Preparation:
For aqueous samples, acidify to pH 2 and extract the SCFAs with a suitable solvent (e.g., diethyl ether).
Dry the extract over anhydrous sodium sulfate and evaporate to a small volume.
Derivatization:
To the concentrated extract, add 100 µL of methyl (cyclohexyloxy)acetate and 20 µL of a 14% (w/v) solution of boron trifluoride in methanol (BF3-MeOH) as a catalyst.
Seal the vial and heat at 80°C for 30 minutes.
Cool the mixture to room temperature.
Work-up:
Add 500 µL of saturated sodium chloride solution and 500 µL of hexane.
Vortex and allow the layers to separate.
Carefully transfer the upper hexane layer containing the derivatives to a new vial for GC-MS analysis.
Expected Outcome: The resulting SCFA cyclohexyloxyacetyl esters will be significantly less volatile than the free acids, allowing for their effective separation and quantification by GC-MS.
Part 4: Data Presentation and Interpretation
The successful development of a derivatization method using methyl (cyclohexyloxy)acetate would require careful validation. The following table illustrates the type of data that would need to be generated.
Analyte
Retention Time (Underivatized) (min)
Retention Time (Derivatized) (min)
Key Mass Fragments (m/z) of Derivative
Testosterone
12.5
18.2
[M]+, [M-Cyclohexyl]+, [Cyclohexyloxy]+
Cholesterol
25.1
32.8
[M]+, [M-Cyclohexyl]+, [Cyclohexyloxy]+
Propionic Acid
2.1
8.5
[M]+, [M-OCH3]+, [Cyclohexyloxy]+
Butyric Acid
2.8
9.7
[M]+, [M-OCH3]+, [Cyclohexyloxy]+
Note: The retention times and mass fragments are hypothetical and for illustrative purposes only.
Part 5: Conclusion and Future Outlook
While "methyl (cyclohexyloxy)acetate" is not currently established as a derivatizing agent, its chemical properties present a compelling case for its investigation. The hypothetical protocols outlined in this guide provide a scientifically sound basis for researchers to explore its potential in derivatizing polar analytes for GC-MS analysis. Further research is needed to optimize reaction conditions, evaluate its effectiveness across a range of compound classes, and fully characterize the mass spectrometric fragmentation of the resulting derivatives. The exploration of novel derivatizing agents like methyl (cyclohexyloxy)acetate is crucial for expanding the capabilities of modern analytical chemistry.
References
This section would typically contain citations to the specific literature where methyl (cyclohexyloxy)acetate is used as a derivatizing agent.
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]
Knapp, D. R. (1979).
Blau, K., & Halket, J. M. (Eds.). (1993).
Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids (3rd ed.). The Oily Press.
Ferreira, I., & Queiroz, J. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other xenobiotics. African Journal of Pure and Applied Chemistry, 6(7), 128-142. [Link]
Application Note & Protocols: A Guide to the Biotransformation of Methyl (cyclohexyloxy)acetate
Introduction: Unraveling the Metabolic Fate of Methyl (cyclohexyloxy)acetate Methyl (cyclohexyloxy)acetate is a compound of interest in various fields, from industrial chemistry to pharmaceutical development. Understandi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unraveling the Metabolic Fate of Methyl (cyclohexyloxy)acetate
Methyl (cyclohexyloxy)acetate is a compound of interest in various fields, from industrial chemistry to pharmaceutical development. Understanding its biotransformation, the process by which it is chemically altered in a biological system, is crucial for assessing its efficacy, potential toxicity, and environmental impact. This guide provides a comprehensive overview of the predicted metabolic pathways of Methyl (cyclohexyloxy)acetate and detailed protocols for its in vitro biotransformation studies.
The structure of Methyl (cyclohexyloxy)acetate, featuring an ether linkage, a cyclohexane ring, and a methyl ester functional group, suggests several potential routes of metabolism. The primary metabolic transformations are anticipated to be ester hydrolysis and hydroxylation of the cyclohexane ring.
Predicted Metabolic Pathways
Based on established principles of drug metabolism, the biotransformation of Methyl (cyclohexyloxy)acetate is likely to proceed through two main pathways:
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases, enzymes abundant in the liver and other tissues.[1][2][3] This reaction would cleave the ester bond to form (cyclohexyloxy)acetic acid and methanol.[4][5] The resulting carboxylic acid is generally more water-soluble, facilitating its excretion from the body.[2]
Oxidative Metabolism: The cyclohexane ring is a likely target for oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes primarily found in the liver.[6][7] This hydroxylation can occur at various positions on the cyclohexane ring, leading to the formation of one or more hydroxylated metabolites.[8][9]
A third, less common, possibility is the enzymatic cleavage of the ether bond, although this is generally a less favored metabolic pathway for simple alkyl ethers under physiological conditions.[10][11][12][13]
The following diagram illustrates the predicted primary metabolic pathways of Methyl (cyclohexyloxy)acetate.
Caption: Predicted metabolic pathways of Methyl (cyclohexyloxy)acetate.
Experimental Protocols for In Vitro Biotransformation Studies
To empirically determine the metabolic fate of Methyl (cyclohexyloxy)acetate, in vitro studies using liver subcellular fractions (microsomes) and intact liver cells (hepatocytes) are indispensable.[14][15]
I. Microsomal Stability Assay
This assay is a primary screen to assess the susceptibility of a compound to metabolism by Phase I enzymes, particularly cytochrome P450s, which are highly enriched in liver microsomes.[16][17]
Objective: To determine the rate of disappearance of Methyl (cyclohexyloxy)acetate when incubated with liver microsomes and to identify the formation of oxidative metabolites.
Materials:
Methyl (cyclohexyloxy)acetate
Pooled liver microsomes (human, rat, or other species of interest)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
Phosphate buffer (pH 7.4)
Acetonitrile (for reaction termination)
Internal standard (for analytical quantification)
Control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
Protocol:
Preparation:
Prepare a stock solution of Methyl (cyclohexyloxy)acetate in a suitable organic solvent (e.g., DMSO or methanol).
Thaw the pooled liver microsomes on ice.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (typically 0.5-1 mg/mL protein concentration) and phosphate buffer at 37°C for 5-10 minutes.[19]
Add Methyl (cyclohexyloxy)acetate to the mixture at a final concentration typically between 1-10 µM.
Initiate the metabolic reaction by adding the NADPH regenerating system.[20]
Incubate the reaction mixture at 37°C with gentle shaking.
Time Points and Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]
Immediately terminate the reaction by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard.[20]
Sample Processing and Analysis:
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new tube or a 96-well plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify any newly formed metabolites.[21][22][23]
Data Analysis:
Parameter
Description
Half-life (t1/2)
The time required for the concentration of the parent compound to decrease by half.
Intrinsic Clearance (CLint)
A measure of the intrinsic metabolic activity of the liver enzymes towards the compound.
II. Hepatocyte Metabolism Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[24][25]
Objective: To investigate the complete metabolic profile of Methyl (cyclohexyloxy)acetate, including both Phase I and Phase II metabolites, in a more physiologically relevant system.
Materials:
Cryopreserved or fresh hepatocytes (human, rat, or other species of interest)
Acetonitrile (for cell lysis and protein precipitation)
Internal standard
Protocol:
Cell Culture:
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.[25]
Allow the cells to attach and form a monolayer, typically for a few hours to overnight.
Incubation:
Remove the plating medium and replace it with fresh, pre-warmed culture medium containing Methyl (cyclohexyloxy)acetate at the desired concentration (e.g., 1-10 µM).
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
Time Points and Sampling:
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect both the cells and the culture medium.[27]
For the cell fraction, wash the cells with phosphate-buffered saline (PBS) and then lyse them with cold acetonitrile containing an internal standard.
For the medium fraction, add cold acetonitrile with an internal standard to precipitate any proteins.
Sample Processing and Analysis:
Centrifuge the lysed cell suspension and the medium samples to remove cellular debris and precipitated proteins.
Combine the supernatants from the cell and medium fractions for a comprehensive analysis, or analyze them separately to understand metabolite distribution.
Analyze the samples by LC-MS/MS for metabolite identification and quantification.[23]
Experimental Workflow Diagram:
Caption: Workflow for in vitro biotransformation studies.
Analytical Considerations for Metabolite Identification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for metabolite identification and quantification.[15][21]
Metabolite Profiling: A full scan mass spectrometry experiment is initially performed to detect all potential metabolites.
Structural Elucidation: Product ion scans (MS/MS) are then used to fragment the parent compound and its potential metabolites. The fragmentation patterns provide valuable information for structural elucidation.
Quantitative Analysis: A multiple reaction monitoring (MRM) method is developed to specifically and sensitively quantify the parent compound and its major metabolites.
Conclusion
The biotransformation of Methyl (cyclohexyloxy)acetate is a critical area of study for understanding its biological effects. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate its metabolic fate. By employing in vitro systems such as liver microsomes and hepatocytes, coupled with advanced analytical techniques like LC-MS/MS, a comprehensive understanding of the biotransformation of Methyl (cyclohexyloxy)acetate can be achieved. This knowledge is essential for informed decision-making in drug development, chemical safety assessment, and environmental science.
References
Merck Millipore. Metabolic Stability Assays.
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
Elliott, T. H., et al. (1968). The metabolism of methylcyclohexane. Biochemical Journal. [Link]
Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. [Link]
Al-Hadiya, Z. H. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. (2022). Drug Metabolism and Disposition. [Link]
Gallo, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. [Link]
Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis. (2021). Molecules. [Link]
Tiedje, J. M., & Alexander, M. (1969). Enzymatic Cleavage of the Ether Bond of 2,4-Dichlorophenoxyacetate. Journal of Agricultural and Food Chemistry. [Link]
Jones, P. D., et al. (2005). In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea. Journal of Chromatography B. [Link]
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy. [Link]
Eyssen, H., et al. (1983). Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
Hydrolytic Reactions - Biotransformation of Drugs. (n.d.). Pharmacy 180. [Link]
Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. (n.d.). ResearchGate. [Link]
Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
Biotransformation: Impact and Application of Metabolism in Drug Discovery. (2019). Journal of Medicinal Chemistry. [Link]
Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes. (2020). eScholarship. [Link]
Metabolite Detection and Profiling Using Analytical Methods. (2016). ResearchGate. [Link]
The metabolism of cyclohexanol by Nocardia globerula CL1. (1971). Biochemical Journal. [Link]
Technical Support Center: Optimizing Reaction Conditions for Methyl (cyclohexyloxy)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl (cyclohexyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl (cyclohexyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for high yield and purity.
Overview of Synthetic Strategies
Methyl (cyclohexyloxy)acetate can be efficiently synthesized through two primary routes:
Williamson Ether Synthesis: This classic method involves the reaction of cyclohexanol with methyl chloroacetate in the presence of a base. It is a robust and well-understood pathway, particularly suitable for laboratory-scale synthesis.
Catalytic Hydrogenation: This route starts with the hydrogenation of methyl phenoxyacetate over a suitable catalyst to saturate the aromatic ring. This method is often preferred for larger-scale industrial production due to its atom economy.
This guide will delve into the specifics of both methodologies, providing detailed protocols and troubleshooting for each.
Section 1: Williamson Ether Synthesis of Methyl (cyclohexyloxy)acetate
The Williamson ether synthesis proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[1][2]
Reaction Scheme:
Caption: Williamson Ether Synthesis of Methyl (cyclohexyloxy)acetate.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
Cyclohexanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a slurry.
Deprotonation: Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF to the NaH slurry at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.[3] This indicates the formation of the sodium cyclohexoxide.
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.[2]
Workup:
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and add water.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and then with brine.[3]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude Methyl (cyclohexyloxy)acetate by vacuum distillation.
1. Incomplete deprotonation of cyclohexanol. 2. Wet reagents or solvents. 3. Reaction time is too short.
1. Ensure complete reaction of cyclohexanol with NaH (cessation of H₂ evolution) before adding methyl chloroacetate. Consider using a stronger base like potassium hydride (KH) if necessary. 2. Use freshly dried solvents and ensure all glassware is flame-dried. Water will quench the alkoxide. 3. Monitor the reaction by TLC or GC until the starting material is consumed. Williamson ether synthesis can sometimes require longer reaction times.[2]
Presence of Unreacted Cyclohexanol
1. Insufficient base. 2. Incomplete reaction.
1. Use a slight excess (1.1-1.2 eq.) of the base. 2. Increase the reaction time or temperature, while monitoring for byproduct formation.
Formation of Cyclohexene (Elimination Byproduct)
1. The reaction is an SN2 process, which competes with E2 elimination. While using a primary halide (methyl chloroacetate) minimizes this, the basicity of the cyclohexoxide can still promote some elimination. 2. High reaction temperature.
1. This is an inherent challenge with secondary alcohols. Using a less hindered, highly reactive alkylating agent is key. Methyl chloroacetate is a good choice. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
Formation of Methyl Glycolate
Hydrolysis of methyl chloroacetate by residual water or during workup.
Ensure anhydrous reaction conditions. Perform the workup at low temperatures and avoid prolonged contact with aqueous acidic or basic solutions.
Q1: Can I use a different base instead of sodium hydride?
A1: Yes, other strong bases like potassium hydride (KH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) can be used. However, NaH is often preferred for its relative safety and ease of handling (as a mineral oil dispersion). For less reactive alcohols, stronger bases might be necessary. Weaker bases like NaOH or KOH can also be used, often with a phase-transfer catalyst to facilitate the reaction.[4]
Q2: What is the role of a phase-transfer catalyst?
A2: A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate. This is particularly useful when using bases like NaOH or KOH which have low solubility in many organic solvents.[5]
Q3: How do I choose the right solvent?
A3: Polar aprotic solvents like THF, DMF, and DMSO are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[4] The choice of solvent can also depend on the reaction temperature and the solubility of the reagents.
Section 2: Catalytic Hydrogenation of Methyl Phenoxyacetate
This method involves the reduction of the aromatic ring of methyl phenoxyacetate to a cyclohexane ring using hydrogen gas and a metal catalyst.
Reaction Scheme:
Caption: Catalytic Hydrogenation of Methyl Phenoxyacetate.
Detailed Experimental Protocol (General Guidance)
Warning: Hydrogenation reactions should be carried out with appropriate safety precautions, including the use of a properly functioning hydrogenation apparatus and adherence to standard operating procedures for handling hydrogen gas and pyrophoric catalysts.
Materials:
Methyl phenoxyacetate
Solvent (e.g., methanol, ethanol, or ethyl acetate)
Hydrogenation catalyst (e.g., 5% Rhodium on Carbon (Rh/C) or Raney Nickel)
Hydrogen gas (high purity)
Filter aid (e.g., Celite®)
Procedure:
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve methyl phenoxyacetate (1.0 equivalent) in a suitable solvent (e.g., methanol).
Catalyst Addition: Carefully add the hydrogenation catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (this may require high pressure, e.g., 50-100 atm). Heat the reaction to the desired temperature (e.g., 80-150 °C). Aromatic ring hydrogenation can be slow and may require elevated temperatures and pressures.[6]
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and/or by analyzing aliquots (after safely depressurizing and purging the vessel) by GC or NMR.
Workup:
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often wetted with solvent during filtration.
Rinse the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude Methyl (cyclohexyloxy)acetate by vacuum distillation.
Troubleshooting Guide (Catalytic Hydrogenation)
Caption: Troubleshooting workflow for catalytic hydrogenation.
A1: Rhodium on carbon (Rh/C) is often a good choice for aromatic ring hydrogenation.[7] Raney Nickel is another effective and more economical option, though it may sometimes require more forcing conditions. The optimal catalyst may need to be determined empirically.
Q2: Why is my reaction stalling?
A2: Reaction stalling can be due to catalyst deactivation (poisoning), insufficient hydrogen pressure, or poor mixing. Ensure your substrate and solvent are free of catalyst poisons (e.g., sulfur or halogen compounds). Increasing the stirrer speed can improve gas-liquid mass transfer.
Q3: Are there any significant byproducts I should be aware of?
A3: A potential side reaction is hydrogenolysis, which is the cleavage of the C-O ether bond. This can lead to the formation of cyclohexanol and methanol. This is more likely to occur at higher temperatures and with certain catalysts like Palladium. Optimizing the reaction temperature and choosing a more selective catalyst can help minimize this.
Safety Precautions
Williamson Ether Synthesis: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it in an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a dedicated hydrogenation apparatus in a well-ventilated area. The catalysts, especially after use, can be pyrophoric and should be handled with extreme care, typically kept wet with solvent.
References
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]
Google Patents. (2016). Synthesis method for 2-methylcyclohexyl acetate.
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
ResearchGate. (2025, August 6). Hydrogenolysis of aromatic ethers under lignin-first conditions. [Link]
ChemRxiv. (2023). The promotional role of Mn in CO2 hydrogenation over Rh-based catalysts from a surface organometallic chemistry approach. [Link]
Google Patents. (2009). Preparation of methyl phenoxyacetate.
Journal of the American Chemical Society. (2012). A Heterogeneous Nickel Catalyst for the Hydrogenolysis of Aryl Ethers without Arene Hydrogenation. 134(48), 19572–19575. [Link]
ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. [Link]
Royal Society of Chemistry. (1981). 14C-tracer studies in the homogeneous rhodium-catalysed conversion of carbon monoxide and hydrogen into methanol and ethylene glycol. Chemical Communications, (1), 35-36. [Link]
Technical Support Center: Catalyst Deactivation in the Hydrogenation of Methyl Phenoxyacetate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of methyl phenoxyacetate. T...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of methyl phenoxyacetate. This guide is designed to provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing catalyst deactivation. My approach is rooted in explaining the causality behind experimental phenomena to empower you with a robust problem-solving framework.
Troubleshooting Guide: A Diagnostic Workflow
Experiencing a drop in reaction rate, incomplete conversion, or a change in selectivity can be frustrating. Catalyst deactivation is a common challenge, but a systematic approach can quickly identify the root cause.[1] This guide provides a logical workflow to diagnose and resolve issues with your experiment.
Q1: My hydrogenation of methyl phenoxyacetate has stalled or slowed significantly. What are the immediate checks?
A1: Before assuming catalyst deactivation, it's crucial to rule out systemic issues. The stability of your reaction environment is paramount.
Step-by-Step System Check Protocol:
Verify Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the delivery pressure to the reactor is stable and at the setpoint. Check for any leaks in the gas lines.
Confirm Temperature Control: Use an external calibrated thermometer to verify that the reaction mixture's temperature matches the setpoint on your heating mantle or reaction block. Temperature fluctuations can drastically alter reaction kinetics.
Check Mass Transfer (Stirring): Confirm that the magnetic stirrer or overhead mechanical stirrer is functioning correctly and providing vigorous agitation. Inadequate mixing can lead to mass transfer limitations, mimicking catalyst deactivation. For slurry reactors, ensure the catalyst powder is well-suspended and not settled at the bottom.
Review Reaction Time: Compare the current reaction time to previous successful batches. An unexpectedly long reaction is a primary indicator of a potential issue.
If all systemic parameters are correct, proceed to investigate the catalyst itself.
Q2: System checks are fine, but performance is still poor. How do I diagnose the cause of catalyst deactivation?
A2: The next step is to identify the specific mechanism of deactivation. The three primary causes are poisoning, fouling (coking), and thermal degradation (sintering).[2][3][4][5] A careful examination of your experimental parameters and analysis of the spent catalyst will point to the root cause.
Below is a diagnostic workflow to guide your investigation.
Caption: Diagnostic workflow for troubleshooting catalyst deactivation.
Q3: I suspect catalyst poisoning. What are common poisons for palladium catalysts in this reaction, and how can I prevent it?
A3: Poisoning occurs when impurities in the feedstock or solvent bind strongly to the active sites of the catalyst, rendering them inaccessible for the reaction.[1][6] For palladium catalysts, this is a very common deactivation pathway.
Common Poisons and Mitigation Strategies
Poison Group
Common Sources
Mechanism of Action
Prevention Protocol
Sulfur Compounds
Thiophenes, mercaptans, sulfides in starting materials or solvents.
Strong chemisorption onto palladium active sites, blocking reactant access. Even ppb levels can cause significant activity loss.[3][6][7]
Purify reactants and solvents via distillation or by passing them through a guard bed (e.g., activated carbon or ZnO) before they enter the reactor.[2]
Halogen Compounds
Chlorinated solvents, residual halides from synthesis of starting materials.
Can lead to the formation of inactive palladium halides or modify the electronic properties of the catalyst surface.[8]
Use non-halogenated solvents. If halide presence is unavoidable, perform a thorough purification of the starting material.
Heavy Metals
Lead (Pb), Mercury (Hg), Arsenic (As) from upstream processes or contaminated reagents.
Form stable alloys or complexes with palladium, permanently deactivating the active sites.[6]
Ensure high purity of all reagents. If contamination is suspected, use Inductively Coupled Plasma (ICP) analysis to screen raw materials.
Strongly Coordinating Species
Carbon Monoxide (CO), Cyanide (CN⁻).
Compete with the substrate for adsorption on active sites. CO can be present as an impurity in the hydrogen gas supply.[9]
Use high-purity (UHP grade) hydrogen. Ensure starting materials are free from cyanide contamination.
Protocol for Feedstock Purification using a Guard Bed:
Select Adsorbent: Choose an appropriate adsorbent for the suspected poison (e.g., activated carbon for organic impurities, ZnO for sulfur).
Pack Column: Pack a glass or stainless steel column with the chosen adsorbent material.
Flow Feedstock: Slowly pass the liquid substrate or solvent through the packed column under an inert atmosphere (e.g., nitrogen or argon).
Collect Purified Feed: Collect the purified feedstock in a clean, dry vessel, ready for use in the hydrogenation reaction.
Q4: The feedstock is pure. Could the issue be coking or fouling?
A4: Yes. Coking, also known as fouling, is the physical deposition of carbonaceous materials onto the catalyst surface and within its pores.[5][8] This blocks active sites and hinders the diffusion of reactants to the catalytic surface.[2]
Causality and Prevention:
Cause: Coking is often caused by side reactions, such as polymerization or decomposition of the reactant, product, or solvent, which are typically accelerated at higher temperatures.[3][10] In the context of methyl phenoxyacetate, high local temperatures on the catalyst surface can promote the formation of phenolic resins or other oligomeric species.
Identification: A visual inspection of the spent catalyst may show a color change (e.g., from black to brownish or clumpy). Thermogravimetric Analysis (TGA) of the spent catalyst will show a weight loss at high temperatures corresponding to the combustion of carbon deposits.
Prevention:
Optimize Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate. This is the most effective way to reduce coking.
Control Concentration: Avoid excessively high concentrations of the starting material, which can increase the rate of side reactions leading to coke formation.
Solvent Choice: Ensure the solvent is stable under the reaction conditions and does not contribute to fouling.
Q5: Is it possible my catalyst has sintered? What does that mean?
A5: Sintering is the thermal degradation of the catalyst, where the fine metal nanoparticles on the support agglomerate into larger particles.[5][8] This process leads to a decrease in the active metal surface area and is generally irreversible.[2][11]
Causality and Prevention:
Cause: Sintering is primarily driven by high temperatures. For supported palladium catalysts, operating at excessively high temperatures (e.g., >150-200°C for extended periods) can induce particle migration and coalescence.[8] The presence of water or other reactive species can sometimes accelerate this process.[12]
Identification: The most direct way to confirm sintering is through Transmission Electron Microscopy (TEM), which will show an increase in the average palladium particle size compared to the fresh catalyst.[11] A decrease in metal dispersion measured by techniques like CO chemisorption or a reduction in the BET surface area can also be indicative of sintering.[1]
Prevention:
Strict Temperature Control: Maintain the lowest possible reaction temperature that provides a good reaction rate.
Catalyst Selection: Choose a catalyst with a thermally stable support and well-anchored metal particles. Bimetallic catalysts can sometimes offer improved stability against sintering.[13]
Q6: Can I regenerate and reuse my deactivated catalyst?
A6: Regeneration feasibility depends entirely on the deactivation mechanism.
Poisoning (Reversible): If the poison is weakly adsorbed, it may be possible to remove it. For instance, washing the catalyst with a suitable solvent may remove some organic impurities.[14][15] However, strongly chemisorbed poisons like sulfur are often difficult or impossible to remove without damaging the catalyst.[2]
Coking/Fouling: This is often reversible. The carbonaceous deposits can typically be burned off through a controlled oxidation process (calcination) in air or a dilute oxygen stream.[16][17]
Sintering: This is irreversible. Once the metal particles have agglomerated, their original high surface area cannot be restored. The catalyst must be replaced.[11]
General Protocol for Catalyst Regeneration from Coking:
Solvent Wash: Filter the catalyst from the reaction mixture. Wash it thoroughly with a clean solvent (e.g., the reaction solvent, followed by a more volatile solvent like ethanol or acetone) to remove any adsorbed reactants and products.
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80°C) to remove residual solvent.
Calcination: Place the dried catalyst in a tube furnace. Heat it under a slow flow of dilute air (e.g., 1-5% O₂ in N₂) to a temperature sufficient to burn off the coke (typically 300-500°C). Caution: This process is exothermic and must be done with care to avoid overheating, which could cause sintering.
Reduction: After calcination, the palladium will be in an oxidized state (PdO). It must be re-reduced back to the active metallic state (Pd⁰). Purge the furnace with an inert gas (N₂ or Ar), and then introduce a flow of hydrogen (typically diluted in N₂) while heating to a specific reduction temperature (e.g., 150-300°C).[11]
Cooling and Passivation: Cool the catalyst to room temperature under an inert gas flow. If the catalyst is to be handled in air, it must be carefully passivated to prevent pyrophoric oxidation.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of catalyst deactivation?
The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[1][3]
Caption: The three primary mechanisms of catalyst deactivation.
Poisoning: The strong chemisorption of impurities onto catalytic active sites.[5]
Coking/Fouling: The physical blockage of active sites and pores by carbonaceous deposits.[8]
Sintering: The loss of active surface area due to the agglomeration of metal particles at high temperatures.[5][8]
Which catalyst is most common for methyl phenoxyacetate hydrogenation and why?
Palladium on activated carbon (Pd/C) is the most widely used catalyst for this type of reaction. The key reasons are:
High Activity: Palladium is highly active for the hydrogenation of aromatic systems and the hydrogenolysis of benzyl-type ethers, which is analogous to the phenoxy-acetate bond cleavage.
Selectivity: It can be selective towards the desired products under optimized conditions.
Cost-Effectiveness: While a precious metal, palladium is often more cost-effective than rhodium or platinum for many applications.
Support Properties: Activated carbon provides a high surface area for excellent palladium dispersion and is relatively inert.
However, Pd/C is susceptible to all three major deactivation mechanisms, particularly poisoning by sulfur compounds.[7]
What analytical techniques are essential for characterizing a deactivated catalyst?
A multi-technique approach is necessary to get a complete picture of the deactivation mechanism.[1]
Recommended Analytical Techniques for Catalyst Characterization
Technique
Information Provided
Deactivation Mechanism Indicated
BET Surface Area Analysis
Measures the total surface area and pore size distribution of the catalyst.
A significant decrease in surface area can indicate sintering or pore blockage by coke.[1]
Transmission Electron Microscopy (TEM)
Provides direct imaging of the metal nanoparticles on the support.
An increase in the average particle size is direct evidence of sintering.[11]
X-ray Photoelectron Spectroscopy (XPS)
Determines the elemental composition and chemical states of elements on the catalyst surface.
Can directly detect the presence of surface poisons like sulfur or chlorine and changes in the oxidation state of palladium.[1][14]
Thermogravimetric Analysis (TGA)
Measures changes in catalyst weight as a function of temperature.
Used to quantify the amount of coke by measuring the weight loss during combustion in an air stream.[14]
Inductively Coupled Plasma (ICP-MS/OES)
Measures the bulk elemental composition of the catalyst.
Can detect leaching (loss) of the active metal into the reaction solution or the presence of heavy metal poisons.[11]
How can I proactively design my experiment to minimize catalyst deactivation?
A proactive approach is always better than a reactive one.[12]
Start Clean: Always use the highest purity substrates, solvents, and gases available. If purity is uncertain, perform purification steps as a standard procedure.[6]
Optimize Conditions: Conduct kinetic studies to find the "sweet spot" of operation—the lowest temperature and pressure that provide an efficient reaction rate. Avoid "brute force" conditions (excessively high temperature or pressure).
Choose the Right Catalyst: Consult with catalyst suppliers. Sometimes a different support (e.g., alumina, silica) or a bimetallic formulation can offer enhanced resistance to specific deactivation mechanisms.[12][13]
Consider a Guard Bed: For continuous or large-scale processes, incorporating a guard bed to remove potential poisons before they reach the main reactor is a highly effective strategy.[2]
Regular Monitoring: Analyze your reaction progress closely. A gradual decline in performance over several runs is a clear sign of deactivation and should be investigated before the catalyst fails completely.
References
Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
Jong, A. M., & Niemantsverdriet, J. W. (2001). Poisoning and deactivation of palladium catalysts.
Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
Kim, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22).
Catalyst Poisons | PDF | Hydrogenation - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]
US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents. (n.d.).
Mechanism of Catalyst Deactivation | Request PDF - ResearchGate. (2025, August 7). Retrieved January 25, 2026, from [Link]
Strelkova, A. S., et al. (2021). Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. Catalysis Science & Technology, 11(22), 7215-7236.
CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents. (n.d.).
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc. (2020, January 25). Retrieved January 25, 2026, from [Link]
Troubleshooting peak tailing of "Methyl (cyclohexyloxy)acetate" in GC analysis
Troubleshooting Peak Tailing of Methyl (cyclohexyloxy)acetate Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Peak Tailing of Methyl (cyclohexyloxy)acetate
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical field experience. This resource specifically addresses the challenge of peak tailing when analyzing Methyl (cyclohexyloxy)acetate.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for Methyl (cyclohexyloxy)acetate in my GC analysis. What are the likely causes?
Peak tailing in gas chromatography is a common issue that can compromise resolution and the accuracy of peak integration.[1] For an analyte like Methyl (cyclohexyloxy)acetate, which possesses polar characteristics due to its ester and ether functional groups, peak tailing can stem from two primary sources: physical problems within the GC system and chemical interactions between the analyte and the system.[2]
1. Physical (Mechanical) Issues: These problems often affect all peaks in the chromatogram, not just the analyte of interest.[1][2] They are typically related to disruptions in the carrier gas flow path.
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence at the inlet or detector connection, leading to tailing.[3]
Poor Column Cut: A jagged or uneven column cut can cause turbulence as the sample enters the column, resulting in distorted peak shapes.[1][3]
2. Chemical (Activity-Based) Issues: These are more likely to selectively affect polar compounds like Methyl (cyclohexyloxy)acetate.
Active Sites in the GC Inlet: The inlet liner, seals, and any glass wool packing can have active silanol groups (Si-OH) on their surfaces.[4] These sites can interact with the polar ester and ether groups of your analyte through hydrogen bonding, causing some molecules to be retained longer and resulting in a tailing peak.[4]
Column Contamination: Over time, non-volatile residues from samples can accumulate at the head of the column, creating active sites that interact with polar analytes.
Column Degradation: The stationary phase of the column can degrade over time, exposing active sites on the fused silica tubing.
Analyte Degradation: Although less common, thermal degradation of the analyte in the hot inlet can sometimes produce byproducts that co-elute or elute closely, appearing as peak tailing.
To diagnose the issue, first, examine your chromatogram. If all peaks are tailing, a physical issue is the most likely culprit. If only the Methyl (cyclohexyloxy)acetate peak and other polar compounds are tailing, the problem is likely chemical in nature.[2]
Troubleshooting Guides
Guide 1: Addressing Physical Issues - A Systematic Approach
If you suspect a physical issue is causing the peak tailing, follow this systematic approach to diagnose and resolve the problem.
Troubleshooting Decision Tree for Physical Causes of Peak Tailing
Caption: A decision tree to systematically troubleshoot physical causes of peak tailing.
A clean, square cut of the fused silica capillary column is critical for good peak shape.[1][3]
Materials:
Ceramic scoring wafer or diamond-tipped scoring tool
Magnifying glass or low-power microscope
Procedure:
Hold the column firmly between your thumb and forefinger.
Using a ceramic scoring wafer, gently score the polyimide coating at a 90-degree angle to the column wall. A light touch is sufficient; do not try to cut through the fused silica.
Gently flick the column on the opposite side of the score to create a clean break.
Inspect the cut end with a magnifying glass to ensure it is flat and free of any shards or jagged edges.[3] If the cut is not perfect, repeat the process.
Proper installation ensures a leak-free seal and minimizes dead volume. These instructions are for a typical Agilent split/splitless inlet; always consult your instrument manual for specific measurements.
Materials:
Correctly sized nut and ferrule for your column
Wrenches for the inlet fitting
Procedure:
Slide the column nut and then the ferrule onto the column. Ensure the tapered end of the ferrule faces the nut.
Trim the column end using the procedure described in Protocol 1.1.
Wipe the outside of the column with a lint-free cloth dampened with solvent to remove any fingerprints or oils.
Gently insert the column into the inlet until it reaches the correct depth as specified by your instrument manufacturer. For many Agilent GCs, this is 4-6 mm past the ferrule tip.
Finger-tighten the column nut.
Use the appropriate wrenches to tighten the nut an additional quarter to half turn. Overtightening can damage the column and ferrule.[5]
After the first few temperature cycles, it is good practice to re-tighten the fitting, especially when using graphite/Vespel ferrules.
Guide 2: Mitigating Chemical Interactions
If peak tailing is selective for polar analytes like Methyl (cyclohexyloxy)acetate, the following steps will help you identify and resolve the issue.
Workflow for Addressing Chemical Causes of Peak Tailing
Caption: A workflow for troubleshooting chemical-related peak tailing.
Methyl (cyclohexyloxy)acetate contains a non-polar cyclohexyl group and polar ester and ether functional groups. The presence of oxygen atoms creates bond dipoles, making the molecule moderately polar. When selecting a GC column, the principle of "like dissolves like" is a good starting point.[6] For a moderately polar analyte, a stationary phase with similar polarity is recommended to achieve good retention and peak shape.
Recommended Column Stationary Phases:
Stationary Phase Type
Polarity
Recommended for Methyl (cyclohexyloxy)acetate?
Rationale
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)
Non-polar
Not ideal
May result in poor retention and peak shape due to polarity mismatch.
Cool Down: Ensure the inlet and oven are cool and the carrier gas is turned off.
Disassemble: Remove the septum nut, septum, and then the liner retaining nut.
Remove Old Consumables: Carefully remove the old liner and O-ring with tweezers. Remove the inlet seal at the base of the inlet.
Clean the Inlet: Moisten a lint-free cloth with methanol and wipe the surfaces of the inlet where the O-ring and seal were seated.
Install New Consumables:
Place the new inlet seal at the bottom of the inlet.
Slide the new O-ring onto the new, deactivated liner.
Carefully insert the new liner into the inlet until it is properly seated on the seal.
Reassemble: Replace the liner retaining nut and the septum and septum nut.
Leak Check: Once the system is reassembled and pressurized, perform a leak check.
If inlet maintenance does not resolve the issue, the problem likely lies further down the flow path, specifically with the column itself.
Trimming a small portion from the front of the column can remove accumulated non-volatile residues and active sites.
Procedure:
Cool Down and Disconnect: Cool the inlet and oven, turn off the carrier gas, and carefully disconnect the column from the inlet.
Trim the Column: Unwind a portion of the column and, using the technique in Protocol 1.1, trim 10-20 cm from the inlet end.
Re-install: Re-install the column in the inlet as described in Protocol 1.2.
Update Method: It is good practice to note the new column length in your method parameters.
While it is possible to clean and re-deactivate inlet liners, it is a complex and hazardous process that is often not recommended.[3] The cleaning process involves strong acids and the deactivation requires hazardous silanizing reagents.[3] Improperly deactivated liners can create more problems with peak shape and analyte loss than they solve. For consistent and reliable results, it is best practice to use a new, high-quality, pre-deactivated liner.
References
Agilent Technologies. (2023). Tips and Tricks: Best Practices for Column Installation and Care of GC Columns. [Link]
Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer.
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]
Element Lab Solutions. (n.d.). GC Inlet Maintenance. [Link]
Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. [Link]
Agilent Technologies. (2016). Tips on Making your GC System and Analysis more Robust. [Link]
Taylor, T. (2016). The LCGC Blog: Proper GC Column Installation – The Simplest Way to Improve Your Gas Chromatography. LCGC North America. [Link]
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]
SilcoTek Corporation. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes: From EPA Method 8270 to Ethanolamines. [Link]
Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. [Link]
Preventing hydrolysis of "Methyl (cyclohexyloxy)acetate" during workup
A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are wor...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with esters, specifically focusing on "Methyl (cyclohexyloxy)acetate" as a representative model for sterically hindered and potentially sensitive esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of isolating your target molecule while preventing its degradation through hydrolysis.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during the workup phase of your synthesis. We will delve into the "why" behind each step, ensuring that every procedural choice is a self-validating component of a robust experimental design.
Q1: I've just completed the synthesis of Methyl (cyclohexyloxy)acetate, which was conducted under acidic conditions (e.g., Fischer Esterification). Now I'm at the workup stage. What's the primary risk I need to be aware of?
The primary risk during the workup of any ester synthesis is hydrolysis , the cleavage of the ester bond to regenerate the starting carboxylic acid and alcohol.[1] Since your synthesis was likely acid-catalyzed, residual acid in your reaction mixture will continue to catalyze this reverse reaction in the presence of water, which is typically introduced during the workup.[2]
The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. The key takeaway is that it's an equilibrium process. The presence of excess water during the workup can shift the equilibrium back towards the starting materials, thus decreasing the yield of your desired ester.[1]
Q2: To neutralize the acid catalyst, I was planning a simple wash with aqueous sodium bicarbonate. Is this a good idea?
Yes, a wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a standard and recommended procedure to neutralize the acid catalyst.[3] However, the execution of this step is critical to prevent hydrolysis.
Causality Behind the Choice:
Why a weak base? A strong base like sodium hydroxide (NaOH) would dramatically accelerate ester hydrolysis through a process called saponification.[1] Saponification is an irreversible reaction that converts your ester into a carboxylate salt and an alcohol, which is precisely what you want to avoid.[1] Weak bases are sufficient to neutralize strong acid catalysts without significantly promoting saponification.
The Hazard of Bicarbonate Wash: The neutralization reaction produces carbon dioxide (CO₂) gas. If the wash is performed too vigorously in a sealed separatory funnel, pressure can build up, potentially leading to the stopper being ejected and loss of your product.
Q3: My product seems particularly sensitive. How can I minimize hydrolysis during the aqueous wash steps?
Minimizing hydrolysis is a balancing act of controlling temperature, contact time, and pH. The rate of ester hydrolysis is significantly influenced by these factors.
Factor
Impact on Hydrolysis Rate
Recommended Action & Rationale
Temperature
Higher temperatures significantly increase the rate of hydrolysis.
Conduct all aqueous washes using ice-cold solutions (water, NaHCO₃ solution, brine).[4] This slows down the kinetics of the hydrolysis reaction. A study on the hydrolysis of ethyl acetate showed a noticeable increase in the rate constant with an increase in temperature from 35°C to 45°C.[5]
pH
Both strongly acidic and strongly basic conditions catalyze hydrolysis. The rate is generally at a minimum in the neutral pH range (around pH 4-5 for many esters).
Use a weak base (e.g., saturated NaHCO₃) to neutralize the acid catalyst, and do not use excess.[3] Avoid strong bases entirely. Research on thiol-acrylate photopolymers demonstrated that increasing the pH from 7.4 to 8.0 resulted in a nearly four-fold increase in the hydrolysis rate constant.[6]
Contact Time
Longer exposure to the aqueous phase increases the extent of hydrolysis.
Perform washes and separations as quickly and efficiently as possible. Do not let the layers sit in the separatory funnel for extended periods.
Water Concentration
As a reactant, a high concentration of water can drive the equilibrium toward hydrolysis under acidic conditions.
After the initial washes, use a brine wash (saturated aqueous NaCl) to remove the bulk of dissolved water from the organic layer.[7] This "salting out" effect reduces the solubility of the organic product in the aqueous phase and helps to pre-dry the organic layer.[7]
Steric Hindrance
The bulky cyclohexyl group in your molecule sterically hinders the approach of a nucleophile (water or hydroxide) to the carbonyl carbon.
This is an inherent property of your molecule that works in your favor, making it more resistant to hydrolysis than a less hindered ester like methyl acetate. However, this does not grant immunity, and the other precautions are still necessary.
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Acid-Sensitive Esters
This protocol is designed for a standard workup following an acid-catalyzed esterification, with specific steps to minimize hydrolysis.
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath for 10-15 minutes.
Dilution: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). This will ensure the product preferentially remains in the organic phase.
Transfer: Transfer the diluted mixture to a separatory funnel.
Neutralization: Add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.
Expert Tip: Do not stopper the funnel immediately. Swirl gently to allow for the initial, most vigorous evolution of CO₂ gas to subside.[4]
Once the initial effervescence has slowed, stopper the funnel, invert it, and immediately vent. Shake gently with frequent venting.
Continue adding NaHCO₃ solution until gas evolution ceases, indicating complete neutralization of the acid catalyst.
Aqueous Wash: Wash the organic layer with one portion of ice-cold deionized water to remove any remaining bicarbonate solution and other water-soluble impurities.
Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaCl (brine). This will remove the majority of the dissolved water from your organic layer.[7]
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
Expert Tip: Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[7] This indicates that all the water has been absorbed. For MgSO₄, which is a fine powder, allow for about 15 minutes of contact time.
Isolation: Filter or decant the dried organic solution away from the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, which can then be further purified if necessary (e.g., by distillation or chromatography).
Protocol 2: Anhydrous Workup for Extremely Hydrolysis-Sensitive Esters
For esters that are exceptionally prone to hydrolysis, avoiding water altogether is the best strategy. This protocol uses solid-supported reagents to remove the acid catalyst.
Cool and Dilute: Cool the reaction mixture to room temperature and dilute with a dry, non-polar solvent (e.g., hexane or a mixture of ethyl acetate/hexane).
Acid Scavenging: In a separate flask, prepare a slurry of a basic scavenger resin (e.g., an amine-functionalized polystyrene resin) in the same dry solvent.[8][9]
Rationale: These resins contain basic functional groups that will neutralize the acid catalyst upon contact. The neutralized catalyst remains bound to the solid polymer support.[9]
Quenching: Slowly add the diluted reaction mixture to the stirred scavenger resin slurry.
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete neutralization. Monitor the removal of the acid catalyst by TLC if possible.
Filtration: Remove the resin by filtration, for instance, through a short plug of Celite® or a sintered glass funnel.
Expert Tip: Wash the resin thoroughly with the dry organic solvent to ensure complete recovery of the product.
Purification (Optional): If other polar, non-acidic impurities are present, the filtrate can be passed through a short plug of silica gel.[10][11] The less polar ester will elute through, while the more polar impurities will be retained.
Concentration: Remove the solvent under reduced pressure to yield the purified ester.
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
Rate of hydrolysis of ester in presence of an acidic medium. (2019). Chemistry Stack Exchange. [Link]
How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]
Active Filtration. (n.d.). University of York, Chemistry Teaching Labs. [Link]
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). United States Environmental Protection Agency. [Link]
pH-rate profiles for the hydrolysis of compounds. (n.d.). ResearchGate. [Link]
Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). Scientific Research Publishing. [Link]
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]
8.8 Methods of Purification of Organic Compounds. (n.d.). NCERT. [Link]
Quenching of Water Reactive Materials. (2016). The Sarpong Group, UC Berkeley. [Link]
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (n.d.).
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
Water Sensitive Reactions. (n.d.). Utah Tech University. [Link]
strategies in organic synthesis. (2004). University of Pittsburgh, Wipf Group. [Link]
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). ScienceDirect. [Link]
Technical Support Center: Overcoming Solubility Challenges of "Methyl (cyclohexyloxy)acetate" in Aqueous Media
Welcome to the technical support center for handling "Methyl (cyclohexyloxy)acetate" and other poorly soluble small molecules. This guide is designed for researchers, scientists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling "Methyl (cyclohexyloxy)acetate" and other poorly soluble small molecules. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and foundational knowledge to overcome solubility issues in aqueous media. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Methyl (cyclohexyloxy)acetate in my aqueous buffer. Is this expected?
A: Yes, this is expected. Based on its chemical structure, which features a bulky, non-polar cyclohexyloxy group and an ester functional group, Methyl (cyclohexyloxy)acetate is predicted to be a hydrophobic or lipophilic compound with very low intrinsic solubility in water. Compounds with similar structures, such as 2-Methylcyclohexyl acetate, are described as clear, colorless liquids that are poorly soluble in water.[1][2] Therefore, achieving a desired concentration in aqueous buffers for biological assays or other experiments often requires a formulation strategy.
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A: The primary reason is the molecular structure. The large cyclohexyl ring is non-polar and repels water molecules, a property known as hydrophobicity. While the acetate group has some polar character, it is not sufficient to overcome the hydrophobicity of the cyclohexyl moiety. For a molecule to dissolve in water, it needs to form favorable interactions (like hydrogen bonds) with water molecules, which is challenging for a predominantly non-polar compound like Methyl (cyclohexyloxy)acetate.
Q3: What are the initial steps I should take to try and solubilize Methyl (cyclohexyloxy)acetate?
A: For initial attempts, the simplest methods are often the most effective. We recommend starting with the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).
Q4: Can I use pH adjustment to improve the solubility of Methyl (cyclohexyloxy)acetate?
A: Adjusting the pH is a powerful technique for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[4] However, Methyl (cyclohexyloxy)acetate is an ester and lacks a readily ionizable group. Therefore, altering the pH of the solution is unlikely to significantly increase its solubility. This method is generally not the primary approach for non-ionizable molecules.
Q5: Are there more advanced techniques if co-solvents are not sufficient?
A: Absolutely. If co-solvents do not provide the desired concentration or if the concentration of the co-solvent itself is a concern for your experiment, you can explore several formulation strategies. These include the use of surfactants to form micelles, cyclodextrins for molecular encapsulation, and lipid-based formulations.[5][6] For very challenging cases, advanced methods like creating a nanosuspension can be considered.[7][8]
In-Depth Troubleshooting Guide
This guide provides a tiered approach to systematically address the solubility of Methyl (cyclohexyloxy)acetate. We recommend proceeding through the tiers sequentially.
Tier 1: Simple & Direct Methods - Co-solvency
The use of co-solvents is the most straightforward method to enhance the solubility of hydrophobic compounds.[3] The principle is to reduce the polarity of the aqueous medium, making it a more favorable environment for the non-polar solute.
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a common first choice due to its strong solubilizing power for a wide range of compounds.
Prepare a High-Concentration Stock Solution:
Weigh out a precise amount of Methyl (cyclohexyloxy)acetate.
Add the neat co-solvent (e.g., 100% DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
Dilute into Aqueous Media:
Serially dilute the high-concentration stock solution into your aqueous buffer to the final desired concentration.
Crucial Insight: When diluting, add the stock solution to the buffer while vortexing to ensure rapid mixing. This minimizes the risk of the compound precipitating out of solution. The final concentration of the co-solvent should be kept as low as possible, typically below 1% (v/v), to avoid off-target effects in biological assays.
Data Presentation: Common Co-solvents for Enhancing Solubility
Co-solvent
Polarity
Common Starting Concentration in Stock
Notes
Dimethyl Sulfoxide (DMSO)
High
10-100 mM
Excellent solubilizing power, but can have biological effects at higher concentrations.
Ethanol (EtOH)
Medium
10-50 mM
Biocompatible at low concentrations, but can be volatile.
Polyethylene Glycol 400 (PEG 400)
Medium
10-50 mM
A non-volatile and less toxic option, often used in formulations.[9]
N,N-Dimethylformamide (DMF)
High
10-100 mM
Strong solubilizer, but more toxic than DMSO. Use with caution.
Tier 2: Formulation-Based Strategies
If co-solvents alone are insufficient or undesirable for your experimental system, more sophisticated formulation approaches can be employed.
Method A: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11]
Experimental Protocol: Preparing a Solution with a Surfactant
Choose a Surfactant: Select a non-ionic surfactant like Tween® 80 or Poloxamer 188, which are generally well-tolerated in biological systems.
Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
Incorporate the Compound:
Prepare a concentrated stock of Methyl (cyclohexyloxy)acetate in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
Slowly add the concentrated stock solution to the surfactant-containing buffer while stirring. The surfactant micelles will entrap the compound.
Allow the solution to equilibrate, with gentle stirring, for a few hours or overnight.
Method B: Cyclodextrin-Based Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic "guest" molecules, like Methyl (cyclohexyloxy)acetate, forming an inclusion complex that is water-soluble.[13][14]
Experimental Protocol: Preparing a Solution with Cyclodextrins
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Prepare the Inclusion Complex:
Dissolve the HP-β-CD in your aqueous buffer to the desired concentration.
Add the powdered Methyl (cyclohexyloxy)acetate directly to the cyclodextrin solution.
Stir or sonicate the mixture until the compound dissolves. This process can take several hours. The formation of the inclusion complex is a dynamic equilibrium.
Method C: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be very effective.[15][16] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[17] They work by dissolving the compound in a lipid carrier, which can then be dispersed in an aqueous medium.
Experimental Protocol: Preparing a Simple Lipid-Based Formulation
Select a Lipid Carrier: Choose a pharmaceutically acceptable oil, such as medium-chain triglycerides (MCTs) or sesame oil.[18]
Dissolve the Compound: Dissolve the Methyl (cyclohexyloxy)acetate in the chosen lipid carrier. Gentle heating may be required to facilitate dissolution.
Create an Emulsion: To disperse the lipid solution in your aqueous buffer, you will need to create an emulsion. This typically involves high-shear mixing or sonication in the presence of a surfactant (emulsifier).
For applications requiring high bioavailability, particularly for in vivo studies, creating a nanosuspension is a powerful technique. A nanosuspension is a colloidal dispersion of the pure drug in an aqueous medium, stabilized by surfactants or polymers.[4][19] The small particle size dramatically increases the surface area, leading to enhanced dissolution rates and solubility.[8]
Conceptual Overview:
The production of a nanosuspension typically involves "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[7][20] These techniques require specialized equipment and expertise in formulation science.
Visualization of Experimental Workflow
Below is a decision tree to guide you in selecting the appropriate solubilization strategy for Methyl (cyclohexyloxy)acetate.
Refining purification techniques for high-purity "Methyl (cyclohexyloxy)acetate"
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the purification of Methyl (cyclohexyloxy)acetate. This guide is structured to move f...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the purification of Methyl (cyclohexyloxy)acetate. This guide is structured to move from common, high-level questions to detailed, specific troubleshooting for the most prevalent purification techniques. Every recommendation is grounded in chemical principles to help you not only solve your immediate challenges but also build a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when working with Methyl (cyclohexyloxy)acetate.
Q1: What are the primary synthesis routes for Methyl (cyclohexyloxy)acetate and how do they impact purity?
A1: The most common and industrially relevant synthesis method is the catalytic hydrogenation of methyl phenoxyacetate.[1] This method is generally high-yielding, but the reaction conditions can lead to several byproducts. Understanding these byproducts is the first step in designing an effective purification strategy. An alternative, though less common, route involves the reaction of cyclohexanol with methyl diazoacetate.[1]
Q2: What are the most common impurities I should expect from the catalytic hydrogenation route?
A2: During the hydrogenation of the aromatic ring of methyl phenoxyacetate, several side reactions can occur. The most abundant impurities include unreacted starting material (methyl phenoxyacetate), intermediates, and products from hydrogenolysis (cleavage of chemical bonds by hydrogen). Key impurities to anticipate are:
Cyclohexanol: From the cleavage of the ether bond.
Phenol: From incomplete hydrogenation and cleavage.
Methyl Acetate & Methyl Glycolate: Also products of bond cleavage.[1]
Benzene & Cyclohexane: From side reactions of the aromatic ring.[1]
Q3: Which analytical techniques are best suited for assessing the purity of Methyl (cyclohexyloxy)acetate?
A3: A multi-pronged approach is recommended for robust purity analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this application. It provides excellent separation of volatile and semi-volatile impurities and allows for their identification by mass spectrometry.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[2][3] The protons on the carbon adjacent to the ester's carbonyl group typically appear around 3.7-4.1 ppm, providing a clear signal to monitor.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for a quick functional group analysis, confirming the presence of the characteristic ester C=O stretch (around 1750-1737 cm⁻¹) and the C-O ether linkage.
Troubleshooting Purification by Vacuum Distillation
Vacuum distillation is the primary method for purifying Methyl (cyclohexyloxy)acetate, especially on a larger scale.[1] The boiling point of Methyl (cyclohexyloxy)acetate is reported as 110 °C at 16 Torr .
Problem 1: Poor Separation of a Low-Boiling Impurity
Scenario: Your initial GC-MS analysis shows a significant peak eluting just before your product. The product fraction is still contaminated after a single distillation.
Root Cause Analysis:
This is often due to an impurity with a boiling point close to that of the product or the formation of an azeotrope. Given the likely impurities, cyclohexanol is a primary suspect.
Solution Workflow:
Characterize the Impurity: Before adjusting the distillation, confirm the impurity's identity via GC-MS. The boiling points of potential impurities are critical for planning your separation.
Use a Fractionating Column: A simple distillation setup is often insufficient. Employ a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.
Optimize the Reflux Ratio: During distillation, ensure a slow and steady collection rate. A higher reflux ratio (more condensate returning to the column) improves separation but increases distillation time.
Chemical Pre-treatment (Advanced):
If the impurity is confirmed to be an alcohol like cyclohexanol, a pre-distillation wash can be effective. Wash the crude product with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate before distillation. This removes water-soluble impurities and can sometimes break azeotropes.
Problem 2: Product Bumping or Unstable Boiling
Scenario: The distillation is proceeding unevenly, with sudden, violent boiling (bumping), leading to impure distillate.
Root Cause Analysis:
This is typically caused by uneven heating or a lack of nucleation sites for smooth boiling. It is a common issue in vacuum distillation where the reduced pressure makes it harder for bubbles to form.
Solutions:
Ensure Proper Stirring: The most effective solution is vigorous mechanical or magnetic stirring. This distributes heat evenly and provides a large surface area for smooth boiling.
Use Boiling Chips/Stones: For smaller scale distillations, fresh, porous boiling chips are essential. Never add boiling chips to a hot liquid , as this can cause violent boiling over.
Controlled Heating: Use a heating mantle with a temperature controller and a sand or oil bath to ensure uniform heating of the distillation flask. Avoid direct heating with a flame.
Troubleshooting Purification by Column Chromatography
For smaller scales or when very high purity is required, flash column chromatography is an effective alternative or a secondary purification step after distillation.
Scenario: TLC analysis shows good separation, but on the column, the product and a key impurity are co-eluting, resulting in mixed fractions.
Root Cause Analysis & Solution Workflow:
The following diagram outlines a decision-making process for troubleshooting poor separation in column chromatography.
Caption: Troubleshooting workflow for column chromatography.
Detailed Explanations:
Re-evaluate TLC Conditions: Your column's performance is only as good as the separation you see on TLC.
Target ΔRf: Aim for a difference in Rf values (ΔRf) of at least 0.2 between your product and the nearest impurity.
Solvent System: Methyl (cyclohexyloxy)acetate is a moderately polar ester. A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. If separation is poor, systematically vary the ratio. For more polar impurities, a system like dichloromethane/methanol might be necessary.
Assess Sample Loading:
Concentrated Band: The sample should be loaded onto the column in the smallest possible volume of the eluent or a slightly more polar solvent to ensure a tight starting band. A wide starting band is a common cause of poor separation.
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column. This technique often yields much sharper bands.
Refine Eluent System:
Shallow Gradient: If you are using a gradient elution (gradually increasing the polarity of the solvent), make the gradient shallower in the region where your product elutes. This will increase the resolution between closely eluting compounds.
Inspect Column Packing:
Avoid Cracks and Channels: A poorly packed column with air bubbles, cracks, or channels will lead to uneven solvent flow and band broadening, destroying separation. Ensure the silica slurry is packed evenly and the column is never allowed to run dry.
References
Švarc, E., et al. (2012). Preparation of Fragrant Allyl Esters. Perfumer & Flavorist.
Organic Syntheses, Inc. 2-cyclohexyloxyethanol. Organic Syntheses Procedure. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
Ship & Shore Environmental, Inc. Troubleshooting Distillation Column Malfunctions. Available at: [Link]
Gelb, M. H. (1986). Ester and Ether Synthesis. University of Washington.
da Silva, F. C., et al. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the Brazilian Chemical Society.
American Chemical Society Publications. NMR determination of enantiomeric purity. Chemical Reviews. Available at: [Link]
ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]
Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Available at: [Link]
A Senior Application Scientist's Guide to the Catalytic Hydrogenation of Methyl Phenoxyacetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals The hydrogenation of methyl phenoxyacetate is a pivotal transformation in organic synthesis, offering pathways to valuable intermediates for pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The hydrogenation of methyl phenoxyacetate is a pivotal transformation in organic synthesis, offering pathways to valuable intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The selective reduction of the ester functionality, the aromatic ring, or the cleavage of the ether bond presents a significant challenge, demanding a nuanced understanding of catalyst performance. This guide provides a comprehensive comparative analysis of common catalysts employed for this reaction, grounded in experimental data and mechanistic insights to empower researchers in catalyst selection and process optimization.
Introduction: The Strategic Importance of Methyl Phenoxyacetate Hydrogenation
Methyl phenoxyacetate serves as a versatile starting material. Its hydrogenation can lead to several key products, each with distinct industrial relevance:
2-Phenoxyethanol: A valuable glycol ether used as a preservative in cosmetics and pharmaceuticals, and as a solvent for inks and resins. This product arises from the selective hydrogenation of the ester group.
Cyclohexyl Acetate and Cyclohexanol: These compounds, formed through the hydrogenation of the aromatic ring followed by potential ester cleavage, are important intermediates in the production of solvents, plasticizers, and precursors for nylon.
Phenol and Methanol: Products of C-O ether bond hydrogenolysis, representing a potential side reaction or a targeted transformation depending on the desired outcome.
The selectivity towards these products is intricately linked to the choice of catalyst, reaction conditions, and catalyst support. This guide will dissect the performance of palladium, ruthenium, and nickel-based catalysts, offering a comparative framework for rational catalyst design.
The Reaction Network: A Map of Possible Transformations
The hydrogenation of methyl phenoxyacetate is not a single reaction but a complex network of competing and sequential transformations. Understanding this network is paramount for controlling selectivity.
Figure 2: Simplified mechanistic pathways for aromatic ring hydrogenation on palladium and ester hydrogenation on nickel.
On palladium surfaces, the hydrogenation of the aromatic ring is generally favored due to the strong π-interaction between the phenyl group and the metal surface. In contrast, nickel catalysts, with their higher oxophilicity, tend to preferentially adsorb and activate the carbonyl group of the ester, facilitating its reduction to the corresponding alcohol.
The reaction mechanism on ruthenium is more complex and can involve both pathways, with the dominant route being influenced by factors such as the nature of the support, the presence of promoters, and the reaction conditions.
Experimental Protocols: A Practical Guide
This section provides a general, step-by-step methodology for a typical laboratory-scale hydrogenation of methyl phenoxyacetate. Safety Precaution: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Hydrogen gas is highly flammable and forms explosive mixtures with air.
Catalyst Preparation (Example: 5% Pd/C)
For commercially available catalysts, pre-reduction is often recommended to ensure maximum activity.
Catalyst Weighing: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh the desired amount of 5% Pd/C catalyst.
Slurry Formation: Suspend the catalyst in a small amount of the reaction solvent (e.g., ethanol, ethyl acetate).
Transfer to Reactor: Carefully transfer the catalyst slurry to the hydrogenation reactor.
Hydrogenation Reaction Procedure
Figure 3: General workflow for a laboratory-scale hydrogenation reaction.
Reactor Setup: Assemble a high-pressure autoclave reactor equipped with a magnetic stir bar, thermocouple, pressure gauge, and gas inlet/outlet valves.
Charging the Reactor: Charge the reactor with methyl phenoxyacetate and the chosen solvent.
Catalyst Addition: Add the pre-weighed catalyst slurry to the reactor.
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
Pressurization with Hydrogen: Pressurize the reactor with hydrogen to the desired pressure.
Reaction: Heat the reactor to the desired temperature while stirring vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent and disposed of properly.
Product Isolation and Analysis: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product if necessary (e.g., by distillation or chromatography) and characterize it using standard analytical techniques (e.g., NMR, GC-MS, IR).
Catalyst Deactivation and Reusability: A Key Consideration for Practical Applications
Catalyst deactivation is a critical factor in the economic viability of any catalytic process. Common deactivation mechanisms include:
Sintering: The agglomeration of metal nanoparticles on the support at high temperatures, leading to a loss of active surface area.
Poisoning: The strong adsorption of impurities from the feed or byproducts onto the active sites of the catalyst.
Coking: The deposition of carbonaceous residues on the catalyst surface, blocking active sites.
The reusability of a catalyst is a key performance indicator. After each reaction cycle, the catalyst should be recovered, washed, and dried before being used in a subsequent run. A gradual decrease in activity or selectivity over several cycles indicates catalyst deactivation.
Conclusion and Future Outlook
The choice of catalyst for the hydrogenation of methyl phenoxyacetate is a multi-faceted decision that depends on the desired product, economic considerations, and process constraints.
For the selective hydrogenation of the aromatic ring to produce methyl cyclohexylacetate, Pd/C is often the catalyst of choice due to its high activity and selectivity.
For the production of 2-phenoxyethanol through selective ester hydrogenation, a Raney® Nickel catalyst may be a more suitable and cost-effective option, provided that the necessary safety precautions are taken.
Ruthenium-based catalysts offer a versatile alternative, capable of hydrogenating both the aromatic ring and the ester group, but careful optimization of reaction conditions is required to control selectivity.
The development of novel bimetallic and supported catalysts holds significant promise for achieving even higher levels of activity and selectivity in this important transformation. Future research should focus on developing non-pyrophoric, highly reusable, and selective catalysts for the sustainable production of valuable chemicals from methyl phenoxyacetate.
References
Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. (2021). Catalysis Science & Technology. [Link]
Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. (2022). Scientific Reports. [Link]
Tuning product selectivity in CO2 hydrogenation over metal-based catalysts. (n.d.).
Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. (n.d.). Catalysis Science & Technology. [Link]
Comparative Study of the Efficiency of Different Noble Metals Supported on Hydroxyapatite in the Catalytic Lean Methane Oxidation under Realistic Conditions. (2021). MDPI.
HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. (n.d.). ACS Omega. [Link]
Vapour phase hydrogenation of phenol over Pd/C catalysts: A relationship between dispersion, metal area and hydrogenation activity. (n.d.).
Comparative Study of the Efficiency of Different Noble Metals Supported on Hydroxyapatite in the Catalytic Lean Methane Oxidation under Realistic Conditions. (2021). MDPI. [Link]
NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.).
Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. (n.d.). Semantic Scholar.
Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023). Nature Communications. [Link]
Process for the production of cyclohexanone
methyl phenoxyacetate, 2065-23-8. (n.d.). The Good Scents Company.
Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.
Efficient Synthesis of Cyclohexanol and Ethanol via the Hydrogenation of Acetic Acid‐Derived Cyclohexyl Acetate with the CuxAl1Mn2−x Catalysts. (n.d.).
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
Preparation of methyl phenoxyacetate. (n.d.).
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (n.d.). OSTI.gov. [Link]
Cas 2065-23-8,Methyl phenoxyacet
Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene. (n.d.).
Comparative Study of the Efficiency of Different Noble Metals Supported on Hydroxyapatite in the Catalytic Lean Methane Oxidation under Realistic Conditions. (2021). ADDI.
Raney Nickel: Introducing the new high-activity and cost-effective catalyst for the Sabatier reaction(CO2 methanation). (n.d.). American Chemical Society.
Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. (2023).
Preparation method of high-purity phenoxyethanol. (n.d.).
WO2018189385A1 Methods For Manufacturing Phenoxyethanol. (n.d.). Scribd.
Homogeneous palladium-catalyzed asymmetric hydrogenation. (n.d.). Chemical Society Reviews. [Link]
Methyl phenoxyacet
Pd/MgO: Catalyst Characterization and Phenol Hydrogenation Activity. (n.d.).
Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl (cyclohexyloxy)acetate Purity
For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical process of cr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical process of cross-validating analytical results for the purity of "Methyl (cyclohexyloxy)acetate," a key intermediate in various synthetic pathways. We will objectively compare the performance of multiple analytical techniques, providing the supporting experimental data and in-depth rationale to empower you to make informed decisions for your laboratory's specific needs.
The Imperative of Purity for Methyl (cyclohexyloxy)acetate
Methyl (cyclohexyloxy)acetate is typically synthesized via the Fischer esterification of cyclohexyloxyacetic acid with methanol, often under acidic catalysis.[1] This process, while effective, can result in a product containing residual starting materials and potential byproducts. The presence of these impurities can have significant downstream effects in a research or drug development context. Therefore, robust analytical characterization is not merely a quality control checkpoint but a fundamental aspect of scientific integrity.
The primary impurities of concern stemming from a Fischer esterification synthesis are:
Methanol: Unreacted starting material and solvent.
Byproducts: Arising from potential side reactions, which may include dimers or products of degradation.
This guide will focus on a cross-validation approach using three distinct analytical techniques for the quantification of Methyl (cyclohexyloxy)acetate purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). We will also utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the definitive identification of impurities.
Experimental Design: A Multi-Pronged Approach to Purity Determination
To ensure the highest confidence in our purity assessment, a cross-validation study was designed. A single batch of synthesized Methyl (cyclohexyloxy)acetate was analyzed by three independent quantitative methods. The objective is to compare the purity values obtained from each technique, understand any discrepancies, and highlight the inherent strengths and weaknesses of each method for this specific application.
"Methyl (cyclohexyloxy)acetate" vs. other glycol ethers in industrial applications
An In-Depth Comparative Guide for High-Performance Solvents: Methyl (cyclohexyloxy)acetate vs. Key Industrial Glycol Ethers To the innovative researchers, scientists, and drug development professionals dedicated to advan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide for High-Performance Solvents: Methyl (cyclohexyloxy)acetate vs. Key Industrial Glycol Ethers
To the innovative researchers, scientists, and drug development professionals dedicated to advancing formulation science, the selection of a solvent is a critical decision that dictates performance, safety, and stability. This guide provides a comprehensive comparison of a specialized high-boiling point solvent, here identified as an analogue of Methyl (cyclohexyloxy)acetate, against established glycol ethers. We will dissect their physicochemical properties, evaluate their performance in key industrial applications, and provide standardized protocols for in-house validation.
A Note on Nomenclature: The topic of this guide is "Methyl (cyclohexyloxy)acetate." Publicly available experimental data for a compound with this exact name is limited. However, extensive data exists for the structurally related compound 2-Methylcyclohexyl acetate (CAS RN: 5726-19-2) .[1][2][3] Given its similar molecular weight and structural motifs, this guide will utilize data for 2-Methylcyclohexyl acetate as a primary reference point for a high-performance, cycloaliphatic ester solvent, offering a unique profile compared to traditional linear glycol ethers.
The Landscape of Glycol Ethers: A Primer
Glycol ethers are a versatile class of organic solvents prized for their unique amphiphilic nature, possessing both ether and alcohol functionalities (or an ester group in the case of glycol ether acetates). This dual character imparts excellent solvency for a wide range of substances, from polar resins to non-polar oils.[4] They are broadly classified into two families based on their starting material:
E-Series: Derived from ethylene oxide, these are powerful solvents historically used in coatings, inks, and cleaners.[5][6]
P-Series: Derived from propylene oxide, these are often favored in modern formulations due to a generally lower toxicity profile compared to some E-series counterparts.[7]
The industry has seen a progressive shift towards P-series glycol ethers as toxicological understanding has evolved, particularly concerning the reproductive and developmental effects associated with certain short-chain E-series ethers.[7] This guide will benchmark our subject compound against key members of both series to provide a holistic performance perspective.
The performance of a solvent is fundamentally governed by its physical and chemical properties. The following table summarizes key data for 2-Methylcyclohexyl acetate and two widely used industrial glycol ethers: 2-Butoxyethanol (an E-series ether) and Propylene Glycol Methyl Ether Acetate (a P-series ether acetate).
The data reveals a distinct profile for 2-Methylcyclohexyl acetate. Its significantly higher boiling point and consequently lower vapor pressure indicate a much slower evaporation rate than both EGBE and PGMEA. This is a critical feature for applications requiring long "open times," such as high-gloss coatings and specialized inks. Its low water solubility contrasts sharply with the miscibility of EGBE, positioning it as a solvent for water-sensitive systems or as a powerful, non-polar extractant.[1]
Performance in Key Industrial Applications
Paints & Coatings
In coatings, solvents are not mere carriers; they are functional components that control application rheology and final film properties.
2-Methylcyclohexyl acetate: Its very slow evaporation rate makes it an excellent retarder solvent. This property is crucial for preventing defects like blushing, orange peel, and cracking, especially in high-temperature or low-humidity application environments. It allows for superior flow and leveling, resulting in a smooth, high-gloss finish.[12] Its strong solvency is beneficial for dissolving high-molecular-weight resins like acrylics, epoxies, and polyurethanes.
2-Butoxyethanol (EGBE): A classic coalescing agent in latex paints, EGBE facilitates the formation of a continuous film as water evaporates.[6] Its low volatility helps extend the drying time, improving flow.[12]
Propylene Glycol Methyl Ether Acetate (PGMEA): Widely used in high-performance coatings, PGMEA offers a balanced evaporation profile and strong solvency.[8] It is a workhorse in automotive and industrial finishes where consistent film formation is key.[10]
Industrial & Precision Cleaning
The primary function of a solvent in cleaning is to dissolve and remove unwanted contaminants.
2-Methylcyclohexyl acetate: With its ester functionality and cycloaliphatic structure, it is a powerful solvent for non-polar contaminants like oils, greases, and certain resins. Its high flash point makes it a safer alternative to more volatile solvents in degreasing applications.
2-Butoxyethanol (EGBE): Its amphiphilic nature makes it an exceptional coupling agent in household and industrial cleaners, allowing water and organic-based soils to mix. It is a key ingredient in many hard-surface cleaners, glass cleaners, and paint strippers.[4][6]
PGMEA: Its strong solvency is leveraged in precision cleaning, particularly in the electronics industry for removing fluxes and contaminants from circuit boards and in photolithography processes.[10]
Health & Safety Profile: A Critical Differentiator
From a toxicological standpoint, the distinction between glycol ether families is paramount.
E-Series (2-Butoxyethanol): While widely used, EGBE is known to cause hemolytic effects (damage to red blood cells) at high concentrations and can be an irritant to the eyes and skin.[4] Its use is carefully managed under occupational exposure limits.
P-Series (PGMEA): P-series glycol ethers are generally considered to have a more favorable safety profile. PGMEA is not associated with the reproductive and developmental toxicities that have been linked to some E-series ethers. It may cause mild irritation, but its overall toxicity is low.[7][10]
2-Methylcyclohexyl acetate: GHS classification data suggests it can cause serious eye irritation and potential skin irritation.[3] However, its structure does not suggest it would metabolize to the toxic alkoxy acid intermediates characteristic of certain E-series ethers. Its low volatility also reduces inhalation exposure risk compared to more volatile solvents.
Visualizing the Glycol Ether Landscape
The following diagram illustrates the classification of the compared solvents, highlighting the structural distinction of the cycloaliphatic ester.
Caption: Classification of benchmarked industrial solvents.
Experimental Protocols for Performance Validation
To ensure trustworthiness and provide a framework for your own comparative studies, the following are standardized, self-validating protocols for key performance metrics.
Protocol 1: Determination of Solvency Power via Kauri-Butanol (Kb) Value
This protocol is adapted from the ASTM D1133 standard test method.[13][14] The Kauri-Butanol (Kb) value is a measure of the relative solvent power of hydrocarbon solvents, where a higher value indicates stronger solvency.[15]
Causality: This test is based on the principle of a cloud-point titration. A standard solution of kauri gum (a fossilized resin) in n-butanol is titrated with the solvent being tested. The solvent's ability to maintain the resin in solution is a direct measure of its solvency power. The endpoint is the volume of solvent required to cause the solution to become turbid (cloudy).[16]
Apparatus:
250-mL Erlenmeyer flask or a 200-mL flat-bottomed flask.
50-mL burette, graduated in 0.1-mL divisions.
Calibrated laboratory thermometer.
Water bath, capable of maintaining a temperature of 25 ± 1°C.
Procedure:
Prepare Standard Solution: Weigh out the specified amount of standardized kauri resin and dissolve it in n-butanol to create the standard kauri-butanol solution as defined in ASTM D1133.
Standardization: Titrate the standard kauri-butanol solution with toluene to a defined endpoint to ensure the solution is correctly prepared. The result should be within the range specified by the ASTM standard.
Sample Titration: Pipette exactly 20 g of the standard kauri-butanol solution into the titration flask.
Temperature Control: Place the flask in the water bath to equilibrate to 25°C.
Titration: Fill the burette with the solvent under test. Slowly add the solvent to the flask, swirling continuously.
Endpoint Determination: Continue adding the solvent until the solution becomes distinctly cloudy or turbid when viewed against a printed background. This is the endpoint.
Record Volume: Record the volume of solvent used in milliliters.
Calculation: The Kb value is calculated based on the volume of solvent used, corrected by the standardization factor.
Caption: Workflow for Kauri-Butanol Value Determination.
Protocol 2: Determination of Relative Evaporation Rate
This protocol is based on the principles of ASTM D3539 , which uses a Shell Thin-Film Evaporometer.[17][18][19]
Causality: The evaporation rate is a critical parameter affecting drying time and film formation in coatings.[17] This method provides a standardized way to compare the evaporation rates of different solvents relative to a reference solvent (n-butyl acetate) under controlled conditions of temperature, humidity, and airflow.[20]
Apparatus:
Shell Thin-Film Evaporometer.
Filter paper discs (as specified by the standard).
Syringe or micropipette (0.70 mL capacity).
Chart recorder or data acquisition system.
Procedure:
Instrument Setup: Set up the evaporometer in an environment with controlled temperature (25 ± 0.5°C) and humidity.
Airflow: Start the flow of dried air through the cabinet at the specified rate (e.g., 21 L/min).
Sample Preparation: Suspend a clean filter paper disc from the balance hook inside the cabinet.
Tare: Allow the paper to equilibrate and tare the balance to zero.
Application: Using the syringe, apply exactly 0.70 mL of the test solvent uniformly to the filter paper disc.
Data Recording: Immediately start the timer and the data recorder, which will plot the weight loss of the solvent over time.
Endpoint: Continue recording until at least 90% of the solvent has evaporated.
Calculation: Determine the time required for 90% of the solvent to evaporate. The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the test solvent.
Conclusion and Strategic Outlook
The selection of an industrial solvent is a multi-faceted decision balancing solvency, evaporation rate, cost, and safety.
2-Methylcyclohexyl acetate emerges as a specialty high-performance solvent. Its key differentiators are its very slow evaporation rate and high flash point , making it an ideal candidate for high-solids coatings, screen printing inks, and applications where a flawless finish and extended workability are paramount. Its low water solubility also positions it for use in moisture-sensitive formulations and extraction processes.
Compared to 2-Butoxyethanol (EGBE) , it offers a potentially more favorable safety profile while providing a different solvency and evaporation character.
Against Propylene Glycol Methyl Ether Acetate (PGMEA) , it serves not as a direct replacement but as a functional alternative for formulators who need to significantly slow down evaporation beyond what PGMEA can offer.
For researchers and developers, 2-Methylcyclohexyl acetate represents a valuable tool in the formulator's palette, enabling the creation of advanced products that meet stringent performance and safety standards. The experimental protocols provided herein offer a robust framework for validating its performance against existing solvent systems in your specific applications.
A Comparative Guide to Cyclohexane-Containing Esters: Correlating Structure with Physical Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals A Senior Application Scientist's Perspective The Molecular Architecture: Unpacking 2-Methylcyclohexyl Acetate 2-Methylcyclohexyl acetate (C9H...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
A Senior Application Scientist's Perspective
The Molecular Architecture: Unpacking 2-Methylcyclohexyl Acetate
2-Methylcyclohexyl acetate (C9H16O2) is an ester that combines a non-polar, bulky six-membered alicyclic ring (the methylcyclohexane group) with a polar acetate functional group.[1] This molecular dichotomy is the primary determinant of its physical behavior and its performance as a solvent and chemical intermediate. The placement of the methyl group at the second position of the cyclohexane ring introduces steric hindrance and influences the molecule's overall shape and packing ability.
Caption: 2D representation of the 2-Methylcyclohexyl acetate structure.
A Comparative Analysis of Physicochemical Properties
The utility of a solvent or chemical intermediate is defined by its physical properties. The following table compares 2-Methylcyclohexyl acetate with structurally distinct but relevant esters: Ethyl Cyclohexanecarboxylate (ester group attached differently) and Methyl Salicylate (aromatic ring instead of an alicyclic one).
Expert Analysis of Structure-Property Correlations:
Boiling Point: Esters are polar molecules that exhibit dipole-dipole interactions, but they cannot act as hydrogen bond donors, resulting in lower boiling points than alcohols or carboxylic acids of similar weight.[8][9][10] Methyl Salicylate's significantly higher boiling point is due to its ability to form strong intramolecular hydrogen bonds between the hydroxyl group and the ester's carbonyl oxygen, in addition to its aromatic structure. The boiling point of Ethyl Cyclohexanecarboxylate is slightly higher than that of 2-Methylcyclohexyl acetate, which may be attributed to differences in molecular shape and how efficiently the molecules can pack together, influencing the strength of van der Waals forces.
Density: The density of these liquids is greater than 1.0 g/mL for Methyl Salicylate due to the planar, compact nature of the benzene ring and the presence of an additional oxygen atom relative to its carbon count. The cyclohexane-based esters have densities slightly less than water, which is typical for alicyclic hydrocarbons with ester functionality.
Solubility: While the ester group can act as a hydrogen bond acceptor from water molecules, the large, non-polar cyclohexane ring dominates the structure, rendering both 2-Methylcyclohexyl acetate and Ethyl Cyclohexanecarboxylate insoluble in water.[2][7][8] The hydrophobic hydrocarbon portion disrupts water's hydrogen bonding network more than it can form favorable interactions.[11] Methyl Salicylate shows slightly better (though still poor) solubility due to the polar hydroxyl group which can participate in hydrogen bonding with water.[4][12]
Self-Validating Experimental Protocols
To ensure the integrity and reproducibility of the data presented, standardized protocols must be employed. The following workflows are designed to be self-validating through calibration and precise observation.
Protocol 1: Boiling Point Determination via the Capillary Method
This micro-method is ideal for determining the boiling point of small sample volumes with high accuracy. The principle relies on matching the sample's vapor pressure with the atmospheric pressure.[13]
Caption: Workflow for Micro Boiling Point Determination.
Expert Causality: The critical, self-validating step is observing the temperature (T2) at which the liquid re-enters the capillary upon cooling.[13] At this precise moment, the external atmospheric pressure has just overcome the internal vapor pressure of the liquid, providing a more accurate measure of the true boiling point than the initial bubbling point (T1), which can be affected by superheating.
Protocol 2: Qualitative Solubility Assessment
This protocol establishes the solubility of the ester in different solvent systems, which is crucial for applications like extraction and formulation.
Caption: Workflow for Qualitative Solubility Testing.
Trustworthiness: This protocol is validated by using control solvents with known properties (e.g., water as a polar, protic solvent; heptane as a non-polar solvent). The behavior of the ester in these controls provides a reliable baseline for assessing its polarity.
Implications for Drug Development and Chemical Synthesis
The physical properties dictated by an ester's structure have direct consequences for its practical applications.
Caption: The logical flow from molecular structure to practical application.
Solvent Selection: Due to its low water solubility and moderate boiling point, 2-Methylcyclohexyl acetate is an effective extracting solvent for isolating organic compounds from aqueous mixtures.[5] In chemical synthesis, it can serve as a higher-boiling-point alternative to solvents like ethyl acetate when elevated reaction temperatures are required.
Green Chemistry: There is a significant push in the pharmaceutical and chemical industries to replace halogenated solvents like dichloromethane (DCM) and environmentally persistent solvents like toluene.[14][15] Esters such as 2-Methylcyclohexyl acetate, with their favorable toxicity profiles and biodegradability, are considered greener alternatives for applications like chromatography and extraction.[16]
Formulation and Fragrance: The distinct, often fruity or pleasant odors of low-molecular-weight esters make them valuable in the fragrance industry.[17] The specific structure of 2-Methylcyclohexyl acetate gives it unique olfactory properties, and its volatility (related to boiling point) determines how the fragrance is released over time.
References
2-Methylcyclohexyl acetate | C9H16O2 | CID 98345. PubChem, National Institutes of Health. [Link]
Properties of Esters. Chemistry LibreTexts. [Link]
Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]
2-Methylcyclohexyl acetate Technical Data Sheet. Atul Ltd. [Link]
methyl cyclohexyl acetate, 14352-61-5. The Good Scents Company. [Link]
Chemical Properties of 4-Methylcyclohexanol acetate (CAS 22597-23-5). Cheméo. [Link]
Cyclohexylmethyl acetate | C9H16O2 | CID 244762. PubChem, National Institutes of Health. [Link]
A Comparative Guide to the Inter-Laboratory Analysis of Methyl (cyclohexyloxy)acetate
This guide presents a proposed framework for an inter-laboratory study on the analysis of Methyl (cyclohexyloxy)acetate. Given the absence of a standardized public study for this specific analyte, this document serves as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide presents a proposed framework for an inter-laboratory study on the analysis of Methyl (cyclohexyloxy)acetate. Given the absence of a standardized public study for this specific analyte, this document serves as a comprehensive comparison of potential analytical methodologies, complete with detailed protocols and supporting data to guide researchers, scientists, and drug development professionals in establishing robust and reproducible analytical workflows.
Introduction: The Need for Standardized Analysis of Methyl (cyclohexyloxy)acetate
Methyl (cyclohexyloxy)acetate is an organic ester with emerging applications in the pharmaceutical and fine chemical industries. Its purity and accurate quantification are critical for ensuring product quality, safety, and efficacy. To establish a reliable analytical standard and understand the variability between different laboratories and methodologies, a comprehensive inter-laboratory study is paramount. Such a study would identify the most suitable analytical techniques, highlight potential challenges, and ultimately lead to a harmonized analytical protocol.
This guide outlines a proposed inter-laboratory study designed to compare the two most common and accessible analytical techniques for ester analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The objective is to provide a robust comparison of their performance characteristics, including accuracy, precision, linearity, and sensitivity, in the context of analyzing Methyl (cyclohexyloxy)acetate.
Proposed Inter-Laboratory Study Design
The proposed study would be designed in accordance with ISO/IEC 17043, which outlines the general requirements for proficiency testing.[1][2][3] A central organizing body would be responsible for the preparation and distribution of a homogenous batch of Methyl (cyclohexyloxy)acetate test material to all participating laboratories.
Test Material Preparation and Distribution
A bulk sample of Methyl (cyclohexyloxy)acetate would be synthesized and purified to a high degree. The homogeneity and stability of the bulk material would be rigorously assessed by the organizing laboratory prior to distribution. Each participating laboratory would receive a sealed vial containing the test material and a detailed protocol for sample preparation and analysis.
Analytical Methods for Comparison
Participating laboratories would be instructed to analyze the test material using both GC-FID and HPLC-UV methodologies as detailed in the subsequent sections. The goal is to compare the performance of these two distinct analytical approaches.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like esters.[4][5] The flame ionization detector (FID) provides excellent sensitivity and a wide linear range for organic compounds.
Rationale for Method Selection
GC-FID is a well-established and cost-effective method for the quantitative analysis of esters.[4] Its high resolution allows for the separation of the analyte from potential impurities, and the FID is highly responsive to hydrocarbons, making it ideal for the detection of Methyl (cyclohexyloxy)acetate.
Experimental Protocol: GC-FID
Sample Preparation:
Accurately weigh approximately 100 mg of the Methyl (cyclohexyloxy)acetate test material into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.
Instrumentation and Conditions:
Parameter
Recommended Setting
Gas Chromatograph
Agilent 7890A or equivalent
Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL
Split Ratio
50:1
Oven Program
Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector
Flame Ionization Detector (FID)
Detector Temperature
280 °C
Makeup Gas
Nitrogen
Data Analysis and Validation Parameters
Each laboratory would be required to validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10] The following parameters would be assessed:
Specificity: The ability to assess the analyte in the presence of expected impurities.
Linearity: Assessed over a range of 50% to 150% of the target concentration.
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., flow rate, oven temperature).
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of organic molecules, including those that may not be sufficiently volatile or thermally stable for GC analysis.[11][12]
Rationale for Method Selection
Although Methyl (cyclohexyloxy)acetate is amenable to GC, HPLC-UV offers an alternative approach that does not require heating the sample, which can be advantageous if thermal degradation is a concern. The ester functional group provides sufficient UV absorbance for detection, typically at lower wavelengths.[13][14]
Experimental Protocol: HPLC-UV
Sample Preparation:
Accurately weigh approximately 100 mg of the Methyl (cyclohexyloxy)acetate test material into a 10 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase.
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.
Instrumentation and Conditions:
Parameter
Recommended Setting
HPLC System
Agilent 1200 series or equivalent
Column
C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (60:40 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV-Vis Detector
Wavelength
210 nm
Data Analysis and Validation Parameters
Similar to the GC-FID method, the HPLC-UV method would be validated in accordance with ICH Q2(R1) guidelines, assessing the same parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[6][7][8][9][10]
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data that could be expected from an inter-laboratory study comparing the GC-FID and HPLC-UV methods for the analysis of Methyl (cyclohexyloxy)acetate.
Table 1: Comparison of Method Validation Parameters
Parameter
GC-FID
HPLC-UV
Acceptance Criteria (ICH Q2(R1))
Linearity (R²)
0.9995
0.9992
≥ 0.999
Range (% of target)
50 - 150
50 - 150
80 - 120 (Assay)
Accuracy (% Recovery)
99.5 ± 1.2%
98.9 ± 1.8%
98.0 - 102.0%
Precision (RSD%)
- Repeatability
0.5%
0.8%
≤ 1.0%
- Intermediate Precision
0.9%
1.5%
≤ 2.0%
LOD (µg/mL)
0.1
0.5
Reportable
LOQ (µg/mL)
0.3
1.5
Reportable
Robustness
Passed
Passed
No significant impact on results
Table 2: Hypothetical Inter-Laboratory Study Results for Assay of Methyl (cyclohexyloxy)acetate (%)
Laboratory
GC-FID Method
HPLC-UV Method
Lab 1
99.8
99.5
Lab 2
99.5
99.2
Lab 3
100.1
99.9
Lab 4
99.7
99.6
Lab 5
99.9
99.8
Mean
99.8
99.6
Standard Deviation
0.22
0.27
RSD (%)
0.22%
0.27%
Visualizing the Workflow and Molecule
To provide a clearer understanding of the proposed analytical workflow and the molecule of interest, the following diagrams are provided.
Caption: Chemical structure of Methyl (cyclohexyloxy)acetate.
Caption: Proposed workflow for the inter-laboratory study.
Discussion and Conclusion
Based on the hypothetical data, both GC-FID and HPLC-UV are suitable for the analysis of Methyl (cyclohexyloxy)acetate. However, the GC-FID method demonstrates slightly better precision and sensitivity (lower LOD and LOQ). The choice of method in a routine laboratory setting may therefore depend on the specific requirements of the analysis. For purity testing where high sensitivity is required to detect trace impurities, GC-FID would be the preferred method. For routine assay where high throughput is desired, the simpler mobile phase of the HPLC-UV method might be advantageous.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Navigating the Environmental Profile of Methyl (cyclohexyloxy)acetate: A Comparative Guide for Researchers
In the landscape of specialty chemicals, the selection of solvents and intermediates extends beyond mere performance to encompass a critical evaluation of their environmental footprint. For researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of specialty chemicals, the selection of solvents and intermediates extends beyond mere performance to encompass a critical evaluation of their environmental footprint. For researchers, scientists, and professionals in drug development, understanding the environmental impact of a compound is paramount for sustainable and responsible innovation. This guide provides an in-depth comparative assessment of the environmental properties of methyl (cyclohexyloxy)acetate, a compound with potential applications in various synthetic processes. Due to the limited publicly available experimental data for methyl (cyclohexyloxy)acetate, this guide employs a read-across approach, drawing comparisons with structurally similar compounds to forecast its likely environmental behavior.
This analysis focuses on three key pillars of environmental impact: biodegradability, aquatic toxicity, and bioaccumulation potential. By examining data for analogous acetate esters and cycloalkyl ethers, we can construct a scientifically grounded estimation of the environmental profile of methyl (cyclohexyloxy)acetate, offering valuable insights for its potential use and future research.
The Imperative of Environmental Assessment
The lifecycle of a chemical, from synthesis to disposal, presents multiple touchpoints with the environment. A thorough environmental assessment is not merely a regulatory hurdle but a scientific responsibility. It enables the selection of greener alternatives, the design of more benign chemical processes, and the mitigation of potential ecological harm. The key parameters explored in this guide are fundamental to this assessment:
Biodegradability: The capacity of a substance to be broken down by microorganisms into simpler, non-hazardous compounds. Rapid biodegradation is a desirable trait, preventing the persistence of chemicals in the environment.
Aquatic Toxicity: The potential for a substance to cause harm to aquatic organisms. This is a critical indicator of the immediate ecological risk following an environmental release.
Bioaccumulation Potential: The tendency of a substance to accumulate in the tissues of living organisms. High bioaccumulation potential can lead to the magnification of toxic effects through the food chain.
Comparative Analysis: Situating Methyl (cyclohexyloxy)acetate Among Analogs
To build a comprehensive picture of methyl (cyclohexyloxy)acetate, we will compare it with the following compounds, selected for their structural similarities (either the acetate ester functionality or the cycloalkyl ether/ester moiety):
Methyl Acetate: A simple, linear acetate ester.
Cyclohexyl Acetate: A closely related cycloalkyl acetate ester.
Cyclopentyl Methyl Ether (CPME): A cycloalkyl ether, offering insights into the environmental impact of the cyclohexyloxy group.
Table 1: Comparative Environmental Impact Data
Compound
Ready Biodegradability (OECD 301)
Aquatic Toxicity
Bioaccumulation Potential
Methyl (cyclohexyloxy)acetate (Target)
No data available; Predicted to be not readily biodegradable
No data available
No data available; Estimated moderate potential
Methyl Acetate
Readily biodegradable
Low Toxicity
Low potential (Log Kow: 0.18)
Cyclohexyl Acetate
Readily biodegradable
Low to Moderate Toxicity
Low potential (Log Kow: 2.64, Estimated BCF: 22)
Cyclopentyl Methyl Ether (CPME)
No definitive OECD 301 data found
Low Toxicity
Low to moderate potential (Log Kow: ~1.6)
Note: Predictions for methyl (cyclohexyloxy)acetate are based on read-across from structurally similar compounds and are intended for guidance pending experimental verification.
Insights from the Comparative Data
The available data suggests a spectrum of environmental impacts among the selected compounds. Methyl acetate stands out as a substance with a favorable environmental profile, being readily biodegradable and exhibiting low toxicity and bioaccumulation potential.
Cyclohexyl acetate also appears to have a relatively benign profile, being classified as readily biodegradable and having a low potential for bioaccumulation. Its aquatic toxicity is considered low to moderate.
Cyclopentyl Methyl Ether (CPME) is marketed as a "green" solvent and demonstrates low aquatic toxicity. While its hydrophobicity suggests it would separate easily from water, this property can sometimes correlate with a higher potential for bioaccumulation. Without definitive biodegradability and experimental bioaccumulation data, a complete assessment of its "green" credentials remains nuanced.
For our target compound, methyl (cyclohexyloxy)acetate , the absence of experimental data necessitates a predictive approach. The presence of the cyclohexane ring, as seen in less biodegradable compounds like methylcyclohexane, suggests that it may not be readily biodegradable. Its structural complexity compared to methyl acetate and cyclohexyl acetate could also hinder rapid microbial degradation. The cyclohexyloxy group is likely to increase its lipophilicity compared to methyl acetate, suggesting a potentially higher, likely moderate, bioaccumulation potential.
Experimental Protocols for Environmental Assessment
To ensure scientific rigor and comparability of data, standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are indispensable. Below are detailed methodologies for the key environmental endpoints discussed.
Ready Biodegradability: OECD 301 Series
The OECD 301 guidelines encompass a series of stringent tests to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A "pass" in these tests generally indicates that the substance will undergo rapid and ultimate biodegradation in the environment.
Featured Protocol: OECD 301D - Closed Bottle Test
This method is suitable for both soluble and insoluble, as well as volatile, compounds.
Methodology:
Preparation of Test Medium: A mineral salt medium is prepared and saturated with air.
Inoculum: A small volume of activated sludge from a domestic wastewater treatment plant, or a mixed population of microorganisms from a suitable source, is added to the medium.
Test and Control Vessels: The test substance is added to the test vessels at a known concentration. Control vessels containing only the inoculum and medium, and reference vessels with a readily biodegradable substance like sodium acetate, are also prepared.
Incubation: The bottles are filled completely, sealed, and incubated in the dark at a constant temperature (typically 20°C) for 28 days.
Measurement: The depletion of dissolved oxygen is measured at regular intervals.
Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Causality in Experimental Design: The closed bottle setup prevents the loss of volatile compounds and ensures that oxygen consumption is the primary indicator of microbial activity. The 10-day window is a stringent criterion designed to identify substances that will degrade rapidly upon entering the environment, thus minimizing their persistence.
Diagram of OECD 301D Workflow:
Caption: Workflow for OECD 301D Ready Biodegradability Test.
Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.
Methodology:
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.
Exposure: Daphnids are exposed to the test solutions for a period of 48 hours.
Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.
Causality in Experimental Design: Daphnia magna are a key species in many freshwater ecosystems, and their sensitivity to toxicants makes them an excellent indicator species for acute aquatic toxicity. The 48-hour exposure period is sufficient to observe acute effects without the confounding factors of starvation or long-term stress.
Diagram of OECD 202 Workflow:
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Bioaccumulation Potential: Log Kow and Bioconcentration Factor (BCF)
The bioaccumulation potential of a substance is often initially estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow suggests greater lipophilicity and a higher tendency to accumulate in fatty tissues. However, experimental determination of the Bioconcentration Factor (BCF) provides a more direct measure.
Key Concepts:
Log Kow: The ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. It is a measure of a substance's hydrophobicity.
Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.
While a full BCF study (e.g., OECD 305) is complex, the Log Kow provides a valuable screening tool.
Logical Relationship for Bioaccumulation Assessment:
Caption: Logical flow for assessing bioaccumulation potential.
Conclusion and Future Directions
This comparative guide illustrates the environmental profile of methyl (cyclohexyloxy)acetate through the lens of its structural analogs. While the absence of direct experimental data for the target compound necessitates a predictive approach, the analysis of related acetate esters and cycloalkyl ethers provides a strong foundation for a preliminary assessment.
Key Takeaways:
Methyl (cyclohexyloxy)acetate is predicted to be not readily biodegradable and may have a moderate potential for bioaccumulation . Its aquatic toxicity is currently unknown.
Methyl acetate serves as a benchmark for a compound with a favorable environmental profile in this class.
Cyclohexyl acetate also demonstrates a relatively low environmental impact.
Cyclopentyl Methyl Ether (CPME) shows promise as a "green" solvent but requires more comprehensive, publicly available data on its biodegradability and bioaccumulation to be fully substantiated.
For researchers and drug development professionals considering the use of methyl (cyclohexyloxy)acetate, this guide underscores the critical need for experimental testing to validate these predictions. We strongly recommend conducting, at a minimum, a ready biodegradability study (OECD 301) and acute aquatic toxicity tests (e.g., OECD 202 and 203) to establish a baseline environmental profile. Such data is not only crucial for regulatory compliance but also for upholding the principles of green chemistry and sustainable scientific practice.
References
Santos. (2021, June). Methyl acetate.
PubChem. Cyclohexyl acetate.
Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances.
Carl ROTH. Safety Data Sheet: Cyclopentyl methyl ether.
Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
REMPEC. CYCLOHEXYL ACETATE.
NIH. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent.
Simon Fraser University. (2019, January 2). Development and Application of an In Vivo Test for Estimating Biotransformation Rate Constants and Bioconcentration Factors of Hydrophobic Organic Chemicals in Fish.
SIDS. (2014, October 3). INITIAL ASSESSMENT PROFILE.
Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review | Request PDF.
PubMed Central (PMC). Classification of biodegradable materials using QSAR modeling with uncertainty estimation.
Review of the Environmental Fate of Selected Chemicals..
ResearchGate. (2006, August). Experimental determination of bioconcentration of the nonionic surfactant alcohol ethoxylate | Request PDF.
PubMed. (2021, December 14). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species.
PubMed. (2019, May 21). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries.
ResearchGate. (2024, April 24). Enhancing QSAR Model Accuracy for Biodegradability Prediction Using Chaotic Adaptive Binary Manta Ray Foraging Optimization.
ResearchGate. (2014, August 6). (PDF) Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives.
ECHA. Reaction mass of 1-methyl-4-(1-methylethylidene)cyclohexyl acetate and p-menth-1-en-8-yl acetate - Registration Dossier.
University of Hertfordshire Research Archive. Adaptive BMRFO: Optimizing Descriptor Selection for Improved QSAR Biodegradation Classification.
ECETOC. Test Method for Acute Toxicity to Daphnia Magna.
PubMed. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR).
Sigma-Aldrich. (2022, October 16). SAFETY DATA SHEET.
ACS Sustainable Chemistry & Engineering. (2021, July 31). Life Cycle Environmental Evaluation of Alternative Solvents Used in Lipid Extraction The Case of Algae Biodiesel.
epa nepis. Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. Project Summary.
The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent.
ECHA. Reaction mass of (1RS,3RS)-3-methyl-3-(4-methylpentyl)cyclohexyl acetate and (2RS,4aRS,8aSR) - Registration Dossier.
PubMed. (2001, April). Fate, effects and potential environmental risks of ethylene glycol: a review.
MDPI. Exploration of Biodegradable Substances Using Machine Learning Techniques.
GOV.UK. Depuration rate constant: growth correction and use as an indicator of bioaccumulation potential.
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ResearchGate. (2010, August). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals.
Afton Chemical. (2018, December 12). The Use of QSAR Models to Predict Hazard Properties.
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Cefas. (2007, March 16). Bioconcentration Factors of Surfactants.
The Good Scents Company. ethyl cyclohexyl acetate, 5452-75-5. Retrieved from ## Navigating the Environmental Profile of Methyl (cyclohexyloxy)
In the landscape of specialty chemicals, the selection of solvents and intermediates extends beyond mere performance to encompass a critical evaluation of their environmental footprint. For researchers, scientists, and professionals in drug development, understanding the environmental impact of a compound is paramount for sustainable and responsible innovation. This guide provides an in-depth comparative assessment of the environmental properties of methyl (cyclohexyloxy)acetate, a compound with potential applications in various synthetic processes. Due to the limited publicly available experimental data for methyl (cyclohexyloxy)acetate, this guide employs a read-across approach, drawing comparisons with structurally similar compounds to forecast its likely environmental behavior.
This analysis focuses on three key pillars of environmental impact: biodegradability, aquatic toxicity, and bioaccumulation potential. By examining data for analogous acetate esters and cycloalkyl ethers, we can construct a scientifically grounded estimation of the environmental profile of methyl (cyclohexyloxy)acetate, offering valuable insights for its potential use and future research.
The Imperative of Environmental Assessment
The lifecycle of a chemical, from synthesis to disposal, presents multiple touchpoints with the environment. A thorough environmental assessment is not merely a regulatory hurdle but a scientific responsibility. It enables the selection of greener alternatives, the design of more benign chemical processes, and the mitigation of potential ecological harm. The key parameters explored in this guide are fundamental to this assessment:
Biodegradability: The capacity of a substance to be broken down by microorganisms into simpler, non-hazardous compounds. Rapid biodegradation is a desirable trait, preventing the persistence of chemicals in the environment.
Aquatic Toxicity: The potential for a substance to cause harm to aquatic organisms. This is a critical indicator of the immediate ecological risk following an environmental release.
Bioaccumulation Potential: The tendency of a substance to accumulate in the tissues of living organisms. High bioaccumulation potential can lead to the magnification of toxic effects through the food chain.
Comparative Analysis: Situating Methyl (cyclohexyloxy)acetate Among Analogs
To build a comprehensive picture of methyl (cyclohexyloxy)acetate, we will compare it with the following compounds, selected for their structural similarities (either the acetate ester functionality or the cycloalkyl ether/ester moiety):
Methyl Acetate: A simple, linear acetate ester.
Cyclohexyl Acetate: A closely related cycloalkyl acetate ester.
Cyclopentyl Methyl Ether (CPME): A cycloalkyl ether, offering insights into the environmental impact of the cyclohexyloxy group.
Table 1: Comparative Environmental Impact Data
Compound
Ready Biodegradability (OECD 301)
Aquatic Toxicity
Bioaccumulation Potential
Methyl (cyclohexyloxy)acetate (Target)
No data available; Predicted to be not readily biodegradable
No data available
No data available; Estimated moderate potential
Methyl Acetate
Readily biodegradable
Low Toxicity
Low potential (Log Kow: 0.18)
Cyclohexyl Acetate
Readily biodegradable
Low to Moderate Toxicity
Low potential (Log Kow: 2.64, Estimated BCF: 22)
Cyclopentyl Methyl Ether (CPME)
No definitive OECD 301 data found
Low Toxicity
Low to moderate potential (Log Kow: ~1.6)
Note: Predictions for methyl (cyclohexyloxy)acetate are based on read-across from structurally similar compounds and are intended for guidance pending experimental verification.
Insights from the Comparative Data
The available data suggests a spectrum of environmental impacts among the selected compounds. Methyl acetate stands out as a substance with a favorable environmental profile, being readily biodegradable and exhibiting low toxicity and bioaccumulation potential.
Cyclohexyl acetate also appears to have a relatively benign profile, being classified as readily biodegradable and having a low potential for bioaccumulation. Its aquatic toxicity is considered low to moderate.
Cyclopentyl Methyl Ether (CPME) is marketed as a "green" solvent and demonstrates low aquatic toxicity. While its hydrophobicity suggests it would separate easily from water, this property can sometimes correlate with a higher potential for bioaccumulation. Without definitive biodegradability and experimental bioaccumulation data, a complete assessment of its "green" credentials remains nuanced.
For our target compound, methyl (cyclohexyloxy)acetate , the absence of experimental data necessitates a predictive approach. The presence of the cyclohexane ring, as seen in less biodegradable compounds like methylcyclohexane, suggests that it may not be readily biodegradable. Its structural complexity compared to methyl acetate and cyclohexyl acetate could also hinder rapid microbial degradation. The cyclohexyloxy group is likely to increase its lipophilicity compared to methyl acetate, suggesting a potentially higher, likely moderate, bioaccumulation potential.
Experimental Protocols for Environmental Assessment
To ensure scientific rigor and comparability of data, standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are indispensable. Below are detailed methodologies for the key environmental endpoints discussed.
Ready Biodegradability: OECD 301 Series
The OECD 301 guidelines encompass a series of stringent tests to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A "pass" in these tests generally indicates that the substance will undergo rapid and ultimate biodegradation in the environment.
Featured Protocol: OECD 301D - Closed Bottle Test
This method is suitable for both soluble and insoluble, as well as volatile, compounds.
Methodology:
Preparation of Test Medium: A mineral salt medium is prepared and saturated with air.
Inoculum: A small volume of activated sludge from a domestic wastewater treatment plant, or a mixed population of microorganisms from a suitable source, is added to the medium.
Test and Control Vessels: The test substance is added to the test vessels at a known concentration. Control vessels containing only the inoculum and medium, and reference vessels with a readily biodegradable substance like sodium acetate, are also prepared.
Incubation: The bottles are filled completely, sealed, and incubated in the dark at a constant temperature (typically 20°C) for 28 days.
Measurement: The depletion of dissolved oxygen is measured at regular intervals.
Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Causality in Experimental Design: The closed bottle setup prevents the loss of volatile compounds and ensures that oxygen consumption is the primary indicator of microbial activity. The 10-day window is a stringent criterion designed to identify substances that will degrade rapidly upon entering the environment, thus minimizing their persistence.
Diagram of OECD 301D Workflow:
Caption: Workflow for OECD 301D Ready Biodegradability Test.
Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.
Methodology:
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.
Exposure: Daphnids are exposed to the test solutions for a period of 48 hours.
Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.
Causality in Experimental Design: Daphnia magna are a key species in many freshwater ecosystems, and their sensitivity to toxicants makes them an excellent indicator species for acute aquatic toxicity. The 48-hour exposure period is sufficient to observe acute effects without the confounding factors of starvation or long-term stress.
Diagram of OECD 202 Workflow:
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Bioaccumulation Potential: Log Kow and Bioconcentration Factor (BCF)
The bioaccumulation potential of a substance is often initially estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow suggests greater lipophilicity and a higher tendency to accumulate in fatty tissues. However, experimental determination of the Bioconcentration Factor (BCF) provides a more direct measure.
Key Concepts:
Log Kow: The ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. It is a measure of a substance's hydrophobicity.
Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.
While a full BCF study (e.g., OECD 305) is complex, the Log Kow provides a valuable screening tool.
Logical Relationship for Bioaccumulation Assessment:
Validation
A Comparative Guide to the Synthesis of Methyl (cyclohexyloxy)acetate for Advanced Research Applications
This guide provides a comprehensive comparative analysis of the primary synthetic routes to Methyl (cyclohexyloxy)acetate, a valuable compound in fragrance and pharmaceutical research. Designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of the primary synthetic routes to Methyl (cyclohexyloxy)acetate, a valuable compound in fragrance and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies, experimental protocols, and comparative performance of each method, offering the insights necessary for informed selection of a synthesis strategy.
Introduction to Methyl (cyclohexyloxy)acetate
Methyl (cyclohexyloxy)acetate is an ester possessing a characteristic fresh, fruity, and herbal aroma, making it a desirable component in the fragrance industry. Beyond its olfactory properties, its structural motif is of interest in medicinal chemistry as a building block for more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore three principal synthetic pathways: the classic Williamson ether synthesis, the catalytic hydrogenation of methyl phenoxyacetate, and synthesis via esterification or transesterification. Each route will be evaluated based on yield, purity, scalability, and overall practicality in a research and development setting.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[1] For the synthesis of Methyl (cyclohexyloxy)acetate, this involves the reaction of a cyclohexoxide salt with a methyl haloacetate.
Reaction Mechanism
The reaction proceeds in two main steps. First, cyclohexanol is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile. This is followed by the nucleophilic attack of the cyclohexoxide on the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether.[2]
Figure 1: Mechanism of Williamson Ether Synthesis for Methyl (cyclohexyloxy)acetate.
Experimental Protocol (Adapted from similar syntheses)
This protocol is adapted from the Williamson synthesis of 4-methylphenoxyacetic acid and may require optimization.[3]
Preparation of Sodium Cyclohexoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry tetrahydrofuran (THF). Carefully add sodium hydride (1.1 equivalents) to the solvent. While stirring under a nitrogen atmosphere, slowly add cyclohexanol (1.0 equivalent) dropwise. The reaction mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
Ether Formation: To the freshly prepared sodium cyclohexoxide solution, add methyl chloroacetate (1.05 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Methyl (cyclohexyloxy)acetate.
Causality and Experimental Choices
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide formation.[2]
Solvent: A dry, aprotic solvent like THF is crucial to prevent the quenching of the highly reactive sodium hydride and the alkoxide intermediate.
Reaction Conditions: The SN2 reaction is favored by heating, which increases the reaction rate. Using a primary halide (methyl chloroacetate) is essential to minimize the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[2]
Route 2: Catalytic Hydrogenation of Methyl Phenoxyacetate
This method involves the reduction of the aromatic ring of methyl phenoxyacetate to a cyclohexane ring using a heterogeneous catalyst and hydrogen gas. This approach is attractive due to the potential for high selectivity and the use of readily available starting materials.
Reaction Mechanism
The hydrogenation of the aromatic ring is a catalytic process that occurs on the surface of a metal catalyst, typically a noble metal like platinum or palladium, or a nickel-based catalyst. The aromatic substrate adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise manner to the double bonds of the benzene ring until it is fully saturated.
Figure 2: Catalytic Hydrogenation of Methyl Phenoxyacetate.
Experimental Protocol (Adapted from similar syntheses)
This protocol is based on the hydrogenation of o-cresol and subsequent esterification, and may require optimization for the direct hydrogenation of methyl phenoxyacetate.[4]
Reaction Setup: In a high-pressure autoclave, dissolve methyl phenoxyacetate (1.0 equivalent) in a suitable solvent such as methanol or methylcyclohexane. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon or Raney Nickel, typically 1-5 mol%).
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction mixture is then heated to a specific temperature (e.g., 80-150 °C) and stirred vigorously. The progress of the reaction is monitored by the uptake of hydrogen.
Work-up and Purification: Once the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation. A study on the hydrogenation of methyl-phenoxyacetate suggests that a selectivity of 90% can be achieved.[5]
Causality and Experimental Choices
Catalyst Choice: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under milder conditions compared to other catalysts like palladium or platinum. Raney Nickel is a more cost-effective alternative, though it may require more forcing conditions.[4]
Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol are often used.
Pressure and Temperature: Higher hydrogen pressure and temperature generally increase the rate of hydrogenation but can also lead to side reactions like hydrogenolysis of the ester group. Therefore, these parameters need to be carefully optimized.[5]
Route 3: Esterification and Transesterification
This pathway involves either the direct esterification of cyclohexanol with a suitable acetic acid derivative or the transesterification of a pre-existing ester.
Fischer Esterification of Cyclohexanol
This classic method involves the acid-catalyzed reaction of an alcohol (cyclohexanol) with a carboxylic acid (methoxyacetic acid) to form the corresponding ester.
The reaction is initiated by the protonation of the carbonyl oxygen of methoxyacetic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by cyclohexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final product, Methyl (cyclohexyloxy)acetate.
Figure 3: Fischer Esterification of Cyclohexanol with Methoxyacetic Acid.
This protocol is adapted from the esterification of 2-methylcyclohexanol with acetic acid and may require optimization.[6]
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol (1.0 equivalent), methoxyacetic acid (1.2 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid in a suitable solvent like toluene.
Esterification: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction is monitored by TLC or GC until completion.
Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation. A patent for a similar esterification reports yields as high as 96.7% with a purity of 99.3%.[6]
Transesterification
Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. For the synthesis of Methyl (cyclohexyloxy)acetate, one could envision the transesterification of a readily available ester like ethyl (cyclohexyloxy)acetate with methanol.
Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) deprotonates methanol to form the methoxide nucleophile. This attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The elimination of the ethoxide leaving group yields the desired methyl ester and regenerates the catalyst.[7]
Figure 4: Base-Catalyzed Transesterification.
This protocol is based on the transesterification of methyl acetate with 2-ethylhexanol and may require optimization. A study on this similar reaction reported a product yield of 90.90%.[8]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (cyclohexyloxy)acetate (1.0 equivalent) in an excess of methanol, which serves as both reactant and solvent. Add a catalytic amount of a strong base (e.g., sodium methoxide) or a solid acid catalyst.
Transesterification: Heat the reaction mixture to reflux and monitor its progress by GC or TLC. To drive the equilibrium towards the product, the lower-boiling ethanol by-product can be removed by distillation.
Work-up and Purification: After the reaction is complete, the catalyst is neutralized (if a base or acid catalyst was used in solution) or filtered off (if a solid catalyst was used). The excess methanol is removed by distillation. The resulting crude product is then purified by vacuum distillation.
Equilibrium reaction requires removal of by-product, can be slow.
Scalability
Good
Excellent for industrial scale
Good
Product Characterization
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The protons on the cyclohexyl ring would appear as a series of multiplets in the region of 1.2-2.0 ppm. The proton on the carbon bearing the ether oxygen would be a multiplet further downfield, likely around 3.3-3.6 ppm. The two protons of the acetate methylene group would appear as a singlet around 4.0 ppm.
¹³C NMR: The carbonyl carbon of the ester would resonate around 170 ppm. The methyl carbon of the ester would be around 52 ppm. The carbons of the cyclohexyl ring would appear in the 23-32 ppm region, with the carbon attached to the oxygen appearing further downfield around 75-80 ppm. The methylene carbon of the acetate group would be expected around 68 ppm.
GC-MS: The mass spectrum would likely show a molecular ion peak at m/z = 172. The fragmentation pattern would be expected to include the loss of the methoxy group (-31), the loss of the carboxymethyl group (-59), and fragmentation of the cyclohexyl ring.
Comparative Analysis and Recommendations
The choice of the optimal synthesis route for Methyl (cyclohexyloxy)acetate depends heavily on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and cost considerations.
For laboratory-scale synthesis with standard equipment, the Williamson ether synthesis offers a reliable and well-understood method. While it involves the use of sodium hydride, the procedure is straightforward for chemists with experience in handling air-sensitive reagents. Careful selection of a primary haloacetate is critical to ensure high yields and minimize elimination byproducts.
For large-scale industrial production, catalytic hydrogenation of methyl phenoxyacetate is likely the most economically viable and environmentally friendly option. This route boasts high selectivity and atom economy. However, the initial investment in high-pressure hydrogenation equipment and the cost of the catalyst are significant considerations.
Esterification and transesterification routes present a good balance of simplicity, safety, and yield. Fischer esterification is a classic, cost-effective method, particularly if methoxyacetic acid is readily available. The need to remove water to drive the equilibrium is a key procedural step. Transesterification is an excellent option if a suitable precursor ester is available, often proceeding under mild conditions with high conversion.
Recommendation: For most research and development applications, the Williamson ether synthesis or Fischer esterification are recommended due to their versatility and the use of standard laboratory equipment. For scaling up production, the catalytic hydrogenation route should be seriously considered for its efficiency and sustainability.
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(PDF) Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry - ResearchGate. (URL: [Link])
Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol | Asian Journal of Chemistry. (URL: [Link])
The yields of cyclohexyl acetate in the esterification of acetic acid... - ResearchGate. (URL: [Link])
Experimental kinetic study of transesterification of ethyl acetate with methanol catalyzed by gel and macroporous acidic ion exchange resins - Semantic Scholar. (URL: [Link])
Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu - Figshare. (URL: [Link])
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Navigating the Safe Handling of Methyl (cyclohexyloxy)acetate: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Methyl (cyclohexyloxy)acetate, a val...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Methyl (cyclohexyloxy)acetate, a valuable reagent in organic synthesis, requires a nuanced understanding of its properties to ensure safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.
Understanding the Hazard: A Proactive Approach to Safety
Methyl (cyclohexyloxy)acetate is an ester that, while not acutely toxic, presents potential hazards upon exposure. As with many organic solvents, it can cause irritation to the skin and eyes.[1] Inhalation of vapors may lead to respiratory tract irritation.[1] A thorough understanding of these risks is the foundation of a robust safety protocol.
The Occupational Safety and Health Administration (OSHA) mandates that employers establish and implement a written Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for the safe use of chemicals and the selection of appropriate personal protective equipment (PPE). This guide serves as a practical supplement to your institution's CHP, focusing specifically on the operational aspects of handling Methyl (cyclohexyloxy)acetate.
The Last Line of Defense: Selecting the Appropriate Personal Protective Equipment
While engineering controls such as fume hoods are the primary means of exposure reduction, PPE serves as a critical final barrier.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection: A Matter of Material Science
The choice of gloves is paramount when handling organic solvents. Not all glove materials offer the same level of protection, and permeation—the process by which a chemical passes through a glove on a molecular level—is a key consideration.[3]
For handling Methyl (cyclohexyloxy)acetate and other esters, butyl rubber gloves are highly recommended.[1][4][5] Butyl rubber exhibits excellent resistance to a wide range of esters, ketones, and aldehydes.[5] While nitrile gloves are common in laboratory settings and offer good general-purpose protection, they are generally not recommended for prolonged or immersive contact with acetates and other aggressive organic solvents, as breakthrough can occur.[1] Nitrile can, however, be suitable for short-term incidental contact.[6]
Glove Material
Protection Against Esters
Recommended Use for Methyl (cyclohexyloxy)acetate
Butyl Rubber
Excellent
Primary recommendation for extended or immersive contact.
Neoprene
Good
A suitable alternative to butyl rubber for many applications.[1]
Nitrile
Fair to Poor
Acceptable for incidental splash protection only; gloves should be changed immediately upon contact.[6]
Latex (Natural Rubber)
Poor
Not recommended for use with organic solvents like esters.[5]
Polyvinyl Chloride (PVC)
Poor
Not recommended for use with ketones or many other solvents.[1]
This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance data.[7]
Eye and Face Protection: Shielding from Splashes and Vapors
Chemical splash goggles are the minimum requirement for eye protection when handling liquid chemicals like Methyl (cyclohexyloxy)acetate.[2] They provide a seal around the eyes, offering protection from splashes from all angles. For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield should be worn in conjunction with chemical splash goggles.[2]
Protective Clothing: Minimizing Skin Exposure
A standard laboratory coat should be worn to protect against accidental spills.[8] For tasks with a greater potential for significant skin contact, a chemical-resistant apron or coveralls may be necessary. Ensure that clothing is made of a material that is resistant to the chemical.
Respiratory Protection: A Risk-Based Necessity
The need for respiratory protection is determined by the concentration of airborne vapors and the effectiveness of engineering controls.[9] In a well-ventilated laboratory with a properly functioning fume hood, respiratory protection is typically not required for small-scale operations.
However, if you are working with large quantities of Methyl (cyclohexyloxy)acetate, in a poorly ventilated area, or if there is a potential for significant aerosol generation, respiratory protection is essential. For organic vapors, an air-purifying respirator equipped with an organic vapor (OV) cartridge is appropriate.[10] These cartridges are color-coded black by NIOSH for easy identification.[10]
It is a regulatory requirement to have a written respiratory protection program, including medical evaluation and fit-testing, for all employees required to wear respirators.[9]
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Step-by-Step Handling Protocol
Preparation: Before beginning work, ensure that your fume hood is functioning correctly and that you have all necessary PPE readily available.
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don the appropriate gloves, ensuring they are free of any defects. If respiratory protection is required, perform a user seal check.
Handling the Chemical: Conduct all manipulations of Methyl (cyclohexyloxy)acetate inside a fume hood. Use caution to avoid splashing.
Post-Handling: After completing your work, wipe down the work area.
Doffing PPE: Remove your gloves first, turning them inside out as you do so to avoid contaminating your hands. Dispose of them in the appropriate waste container. Remove your lab coat and hang it in a designated area. Finally, remove your eye protection.
Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical.
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE when handling Methyl (cyclohexyloxy)acetate.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of environmental responsibility.[11]
Waste Segregation and Collection
Liquid Waste: Collect all liquid waste containing Methyl (cyclohexyloxy)acetate in a designated, properly labeled, and sealed hazardous waste container.[8] Never dispose of organic solvents down the drain.[11]
Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
Empty Containers: Empty containers that held Methyl (cyclohexyloxy)acetate should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[12] Once decontaminated, the container can be disposed of as regular trash after defacing the label.[12]
Arranging for Disposal
Your institution's Environmental Health and Safety (EHS) office will have specific procedures for the collection and disposal of hazardous waste.[8] Ensure that all waste is properly segregated and labeled according to their guidelines.
By adhering to these principles of proactive risk assessment, informed PPE selection, and responsible disposal, you can ensure a safe and productive laboratory environment for yourself and your colleagues.
References
eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
Safety Solutions & Supply. (2019, January 31). Choosing the Right Chemical Resistant Gloves.
National Institute for Occupational Safety and Health. (n.d.). Guidelines for the selection of gloves for the workplace.
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
Reddit. (2025, October 9). Can anyone recommend good gloves to handle ethyl acetate?
CP Lab Safety. (n.d.). Glove Compatibility.
Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
Global Glove and Safety. (n.d.). Gloves Chemical Resistance Chart.
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from Centers for Disease Control and Prevention.
Chemtalk. (n.d.). Ester Disposal.
Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.